Ceftaroline Fosamil hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPPVCZNGQQHZ-IINIBMQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N8O11PS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193134 | |
| Record name | Ceftaroline fosamil acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400827-55-6 | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400827-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftaroline Fosamil Acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400827556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftaroline fosamil acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R, 7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of Ceftaroline Fosamil Hydrate
Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin antibiotic.[1] It exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[2][3] This technical guide provides a detailed overview of the synthesis and characterization of this compound, intended for professionals in drug development and research.
Synthesis of this compound
The synthesis of Ceftaroline fosamil is a multi-step process that involves the construction of the core cephalosporin structure followed by the introduction of the side chains and the phosphono group. Several synthetic routes have been reported in the literature, with a common pathway involving the condensation of key intermediates.[4][5]
General Synthesis Pathway
A representative synthesis scheme for Ceftaroline fosamil is outlined below. The process typically begins with precursor molecules that are modified and coupled to form the final product. One common approach involves the use of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid as a key starting material.[5] This is followed by a series of reactions including amino protection, halogenation, amide condensation, deprotection, amino phosphorylation, and finally, salification to yield Ceftaroline fosamil.[5]
Another described method starts from 4-acetylpyridine, which undergoes bromination and cyclization to form a thiazole intermediate.[4] This intermediate is then condensed with a cephalosporanic acid derivative. Subsequent steps involve the introduction of the N-phosphono group and final purification.[4] The synthesis aims to produce a stable, crystalline form, often as a monoacetic acid solvate, to ensure long-term stability.[6]
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a composite representation based on published synthesis methods.[4][5][7]
Step 1: Synthesis of 4-(4-pyridyl)-2-thiazolethiol (IV)
-
4-Acetylpyridine (I) is brominated using Br₂ and HBr in acetic acid to yield the corresponding bromo ketone (II).[4]
-
The bromo ketone (II) is then cyclized with ammonium dithiocarbamate (III) in the presence of sodium methoxide (NaOMe) to produce 4-(4-pyridyl)-2-thiazolethiol (IV).[4]
Step 2: Synthesis of the Cephalosporin Core
-
A suitable N-phenylacetyl cephalosporanic precursor is treated to form a 3-hydroxy cephem derivative (XII).[4]
-
This derivative is then reacted with methanesulfonyl chloride and DIEA to afford the mesylate (XIIIa).[4]
Step 3: Coupling and Further Modification
-
The sodium salt of 4-(4-pyridyl)-2-thiazolethiol (IV) is condensed with the mesylate (XIIIa) to form the thioether adduct (VI).[4]
-
The nitrogen atom of the pyridine ring is quaternized, for example, using methyl iodide, to give the pyridinium salt (VII).[8]
-
The phenylacetyl protecting group is removed to yield the corresponding 7-amino intermediate (IX).[4]
Step 4: Side Chain Attachment and Phosphorylation
-
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid (X) is activated, for instance, by conversion to its acid chloride (XI).[4]
-
The activated side chain (XI) is then coupled with the 7-amino intermediate (IX) to form the amide.[4]
-
The amino group on the thiadiazole ring is phosphorylated, for example, using PCl₅ followed by hydrolysis.[5]
Step 5: Final Product Formation
-
The resulting product is subjected to acidic hydrolysis to yield ceftaroline fosamil.[4]
-
Crystallization from an aqueous solution containing acetic acid provides Ceftaroline Fosamil as a stable acetate hydrate.[4][6]
Characterization of this compound
The characterization of this compound involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and physicochemical properties.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Pale yellowish-white to light yellow powder | [9] |
| Molecular Formula | C₂₂H₂₁N₈O₈PS₄ (anhydrous, free form) | [9] |
| Molecular Weight | 684.68 g/mol (anhydrous, free form) | [9] |
| Solubility in Water | 8.6 mg/mL | [9] |
| Solubility in DMSO | 2 mg/mL (with warming) | |
| pKa Values | 1.22, 5.10 (phosphoamino); 1.79 (carboxylic acid); 10.9 (secondary amide) | [9] |
| Storage Temperature | -20°C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and stability of Ceftaroline Fosamil. Several stability-indicating HPLC methods have been developed.[10][11][12]
Experimental Protocol: Stability-Indicating RP-HPLC Method [11]
-
Instrumentation: Waters (e2695 separation module) with 2998 PDA detector.[11][13]
-
Column: X-Bridge shield RP C18 (4.6×100mm, 5μ).[11]
-
Mobile Phase: A mixture of acetonitrile and ammonium dihydrogen orthophosphate buffer (10:90 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection: PDA detector at 242.6 nm.[11]
-
Retention Time: Approximately 4.312 minutes.[11]
-
Linearity Range: 50 µg/mL to 250 µg/mL.[11]
| HPLC Method Parameters | ||
| Parameter | Condition 1 [11] | Condition 2 [10] |
| Column | X-Bridge shield RP C18 (4.6×100mm, 5μ) | Agilent® C18 |
| Mobile Phase | Acetonitrile:Ammonium dihydrogen orthophosphate (10:90) | Water with 1.0% triethylamine (pH 5.0):Acetonitrile (87:13) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection Wavelength | 242.6 nm | Not specified |
| Retention Time | 4.312 min | Not specified |
| Linearity Range | 50-250 µg/mL | 5.0–60.0 µg/mL |
| LOD | 4.25 µg/mL | Not specified |
| LOQ | 12.88 µg/mL | Not specified |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify the parent molecule, its degradation products, and related substances.[12][14][15]
Experimental Protocol: LC-ESI-Q-TOF-MS [14]
-
Instrumentation: LC coupled with electrospray ionization time-of-flight mass spectrometry.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis: Used to identify degradation products under stress conditions. For instance, in forced degradation studies, degradation products with m/z values of 303, 337, 442, 483, and 543 have been identified.[14] In basic conditions, a degradant fragment at an m/z ratio of 263.08 has been observed, indicating instability.[15]
References
- 1. Ceftaroline fosamil: drug profile and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. CN104163803A - Synthesis method of ceftaroline fosamil - Google Patents [patents.google.com]
- 6. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. Synthesis method of ceftaroline fosamil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. tga.gov.au [tga.gov.au]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. researchgate.net [researchgate.net]
- 12. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
An In-depth Technical Guide on the Mechanism of Action of Ceftaroline Fosamil against MRSA PBP2a
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ceftaroline fosamil, a fifth-generation cephalosporin, exhibits potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) through a novel mechanism of action targeting Penicillin-Binding Protein 2a (PBP2a). Unlike other β-lactam antibiotics, ceftaroline overcomes MRSA resistance by inducing a critical allosteric change in PBP2a. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Challenge of MRSA and PBP2a
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to most β-lactam antibiotics.[1][2] This resistance is primarily mediated by the expression of PBP2a, a transpeptidase with a low affinity for most β-lactams.[1][2][3] The active site of PBP2a is typically in a closed conformation, sterically hindering the binding of β-lactam antibiotics.[2][4] Ceftaroline is the active metabolite of the prodrug ceftaroline fosamil and is distinguished by its unique ability to effectively inhibit PBP2a.[5][6][7]
The Allosteric Mechanism of Ceftaroline Action
The mechanism of ceftaroline against PBP2a is a multi-step process initiated by binding to an allosteric site, which is located approximately 60 Å away from the active site.[4][8][9] This interaction triggers a cascade of conformational changes that ultimately lead to the inhibition of PBP2a's enzymatic activity.
Allosteric Site Binding
A molecule of ceftaroline first binds non-covalently to an allosteric site within the non-penicillin-binding domain of PBP2a.[2][4] This binding is a critical initiating event that distinguishes ceftaroline from other cephalosporins.[2]
Conformational Cascade and Active Site Opening
The binding of ceftaroline to the allosteric site induces a series of conformational changes that propagate through the protein.[4][8] This allosteric signal leads to the opening of the previously closed active site, making it accessible for binding.[1][2][10]
Active Site Inhibition
Once the active site is open, a second molecule of ceftaroline can then bind covalently to the catalytic serine residue (Ser403) within the active site.[2][11] This covalent acylation irreversibly inhibits the transpeptidase activity of PBP2a, disrupting the cross-linking of peptidoglycan layers essential for bacterial cell wall synthesis.[6][7] This disruption ultimately leads to bacterial cell lysis and death.[6][12]
Quantitative Analysis of Ceftaroline-PBP2a Interaction
The efficacy of ceftaroline's interaction with PBP2a has been quantified through various in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC₅₀s).
| Organism/Protein | Parameter | Ceftaroline Value | Comparator β-lactams (Value) | Reference |
| MRSA | MIC | 0.5 - 1 µg/mL | - | [4] |
| MRSA | MIC | 0.25 - 1 mg/L | Oxacillin (>64 mg/L), Ceftriaxone (>64 mg/L) | [3] |
| MRSA | MIC | 0.5 - 1 µg/ml | Cefotaxime (>64 µg/ml), Ceftriaxone (>64 µg/ml) | [13] |
| MSSA ATCC 29213 | MIC | 0.25 mg/L | Oxacillin (0.25 mg/L), Ceftriaxone (4 mg/L) | [3] |
| Recombinant PBP2a | IC₅₀ | 0.16 mg/L | Oxacillin (100 mg/L), Ceftriaxone (100 mg/L) | [3] |
| MRSA PBP2a | IC₅₀ | 0.01 - 1 µg/ml | - | [13][14] |
| MSSA PBP1 | IC₅₀ | 0.1 mg/L | Oxacillin (0.02 mg/L), Ceftriaxone (0.2 mg/L) | [3] |
| MSSA PBP2 | IC₅₀ | 0.049 mg/L | Oxacillin (0.4 mg/L), Ceftriaxone (0.5 mg/L) | [3] |
| MSSA PBP3 | IC₅₀ | 0.034 mg/L | Oxacillin (0.2 mg/L), Ceftriaxone (1 mg/L) | [3] |
Experimental Protocols
The elucidation of ceftaroline's mechanism of action has been heavily reliant on a combination of structural biology and biochemical assays.
X-ray Crystallography
Objective: To determine the three-dimensional structure of PBP2a in complex with ceftaroline to visualize the binding sites and conformational changes.
Methodology:
-
Protein Expression and Purification: A soluble form of PBP2a (residues 23 to 668) is expressed in E. coli and purified.[15]
-
Crystallization: The purified PBP2a is co-crystallized with ceftaroline.
-
Data Collection: X-ray diffraction data are collected from the resulting crystals.
-
Structure Determination: The crystal structure is solved and refined to reveal the atomic details of the ceftaroline-PBP2a interaction at both the allosteric and active sites.[9]
In Vitro PBP2a-Ceftaroline Binding Assays
Objective: To quantify the binding affinity of ceftaroline to PBP2a.
Methodology:
-
Protein Preparation: Soluble, purified recombinant PBP2a is used.[15]
-
Competition Assay: A fluorescent penicillin, such as Bocillin FL, is used as a reporter.[3][15]
-
Incubation: PBP2a is incubated with varying concentrations of ceftaroline for a defined period (e.g., 30 minutes at room temperature).[15]
-
Labeling: Bocillin FL is added to the mixture to label the PBP2a that has not been bound by ceftaroline.
-
Detection and Quantification: The amount of fluorescently labeled PBP2a is quantified, allowing for the determination of the IC₅₀ value of ceftaroline.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in the mechanism of action of ceftaroline and the experimental workflows used to study it.
Caption: Allosteric inhibition of PBP2a by ceftaroline.
Caption: Experimental workflows for studying ceftaroline-PBP2a interaction.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 8. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug Conversion of Ceftaroline Fosamil to Active Ceftaroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic administered intravenously as a prodrug.[1] This design enhances the drug's solubility and stability for formulation and administration.[2] In vivo, ceftaroline fosamil is rapidly and completely hydrolyzed to its microbiologically active form, ceftaroline.[3] This conversion is critical, as the prodrug itself possesses no significant antibacterial activity.[1] This technical guide provides an in-depth overview of the conversion process, including the enzymatic mechanism, pharmacokinetic data, and detailed experimental protocols relevant to the study of this transformation.
Mechanism of Prodrug Conversion
The conversion of ceftaroline fosamil to its active metabolite, ceftaroline, is a one-step enzymatic process that occurs in the plasma.[1] The hydrolysis is mediated by plasma phosphatase enzymes, which cleave the phosphono group from the prodrug molecule.[1][4] This rapid transformation ensures that the active antibiotic is readily available to target bacterial pathogens.
The chemical structures of ceftaroline fosamil and the active ceftaroline are presented below.
-
Ceftaroline Fosamil: (6R,7R)-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido]-3-[[4-(1-methyl-4-pyridinio)thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
-
Ceftaroline: (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Quantitative Data
The pharmacokinetics of ceftaroline have been extensively studied in various populations. The following tables summarize key pharmacokinetic parameters following the administration of ceftaroline fosamil.
Table 1: Pharmacokinetic Parameters of Ceftaroline in Healthy Adults
| Dosage Regimen | Cmax (μg/mL) | AUC (μg·h/mL) | t1/2 (h) | Reference |
| 600 mg single IV infusion (1h) | 21.3 | - | 2.6 | [5] |
| 300 mg q12h | 10.0 ± 0.8 | - | - | [6] |
| 600 mg q12h | 19.0 ± 0.7 | - | - | [6] |
| 800 mg q24h | 31.5 ± 2.4 | - | - | [6] |
Table 2: Pharmacokinetic Parameters of Ceftaroline in Special Populations
| Population | Dosage Regimen | Cmax (μg/mL) | AUC (μg·h/mL) | t1/2 (h) | Reference |
| Elderly | 600 mg single IV | - | - | Modestly Altered | [7] |
| Severe Renal Impairment | 400 mg single IV | 17.9 ± 2.9 | - | - | [6] |
| Critically Ill | 600 mg q8h | - | - | - | [6] |
| Adolescents (12-17 years) | 8 mg/kg or 600 mg single IV | Similar to adults | - | - | [8] |
Experimental Protocols
Protocol 1: Quantification of Ceftaroline and Ceftaroline Fosamil in Human Plasma by HPLC-UV
This protocol is adapted from a validated method for the pharmacokinetic analysis of ceftaroline in human plasma.[6]
1. Sample Preparation: a. To a 100 µL aliquot of a human plasma sample, add 200 µL of methanol. b. Vortex the mixture to precipitate plasma proteins. c. Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant for analysis.
2. HPLC System and Conditions: a. HPLC System: A standard high-performance liquid chromatography system with a UV detector. b. Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm). c. Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., ammonium dihydrogen phosphate buffer and methanol). The exact ratio should be optimized for column and system specifics. d. Flow Rate: 1 mL/min. e. Detection Wavelength: 238 nm. f. Injection Volume: 20 µL.
3. Calibration and Quantification: a. Prepare a stock solution of ceftaroline dihydrochloride in a water:methanol (1:1 v/v) mixture to a concentration of 1 mg/mL. b. Prepare working solutions by diluting the stock solution with water to concentrations ranging from 2.5 µg/mL to 400 µg/mL. c. Prepare standard calibration samples by mixing 100 µL of each working solution with 900 µL of drug-free human plasma to obtain final concentrations from 0.25 µg/mL to 40 µg/mL. d. Process the calibration standards as described in the sample preparation section. e. Construct a calibration curve by plotting the peak area against the concentration of the standards. f. Quantify the ceftaroline concentration in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: In Vitro Conversion of Ceftaroline Fosamil to Ceftaroline for Research Purposes
While plasma phosphatases mediate the in vivo conversion, obtaining consistent results with commercially available phosphatases for in vitro studies can be challenging.[9] A reliable non-enzymatic method using thermal hydrolysis has been developed.[9]
1. Materials: a. Ceftaroline fosamil (e.g., from commercially available Teflaro®). b. Sterile water for injection. c. Low-bind microcentrifuge tubes. d. Heat block or water bath.
2. Procedure: a. Reconstitute ceftaroline fosamil in sterile water for injection. For example, 32.5 mg of Teflaro® (equivalent to 20 mg ceftaroline) can be resuspended in 200 µL of sterile water.[9] b. Incubate the solution at 90°C for 15 minutes. This forced degradation method results in nearly complete conversion to the active ceftaroline.[9] c. The resulting solution containing the active ceftaroline can then be purified and used for in vitro experiments such as minimum inhibitory concentration (MIC) testing.
3. Analysis of Conversion: a. The conversion of ceftaroline fosamil to ceftaroline can be monitored using an LC-MS system.[9] b. LC-MS System: A liquid chromatography system coupled to a single-quadrupole mass spectrometer.[9] c. Mobile Phase: A gradient of 0.1% formic acid in water (Buffer A) and an organic solvent.[9] d. The identity of the compounds can be confirmed by their mass-to-charge ratio (m/z).
Visualizations
Caption: Enzymatic conversion of ceftaroline fosamil to active ceftaroline.
Caption: Workflow for the quantification of ceftaroline in plasma by HPLC.
Conclusion
The rapid and efficient conversion of the prodrug ceftaroline fosamil to its active form, ceftaroline, by plasma phosphatases is a key feature of its pharmacokinetic profile. Understanding the nuances of this conversion, supported by robust analytical methods and comprehensive pharmacokinetic data, is essential for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for further investigation and development in the field of antibacterial therapy. investigation and development in the field of antibacterial therapy.
References
- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic/pharmacodynamic study suggests continuous infusion of ceftaroline daily dose in ventilated critical care patients with early-onset pneumonia and augmented renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teflaro (ceftaroline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A series of pharmacokinetic studies of ceftaroline fosamil in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Phase Clinical Trial Data on Ceftaroline Fosamil for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial data for Ceftaroline Fosamil, a fifth-generation cephalosporin antibiotic. The document focuses on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development in this area.
Core Data Presentation
The following tables summarize the key quantitative data from early-phase clinical trials of Ceftaroline Fosamil, focusing on pharmacokinetics, clinical efficacy, and microbiological outcomes.
Table 1: Pharmacokinetic Parameters of Ceftaroline in Healthy Adults
| Parameter | Value | Reference |
| Prodrug | Ceftaroline Fosamil | [1] |
| Active Metabolite | Ceftaroline | [1] |
| Conversion | Rapidly converted by plasma phosphatases | [1] |
| Terminal Half-life | ~2.6 hours | [2] |
| Protein Binding | 15-28% | [2] |
| Volume of Distribution | 30-40 L | [2] |
| Metabolism | Minimal, not a Cytochrome P450 substrate | [2] |
| Renal Clearance | 4-7 L/h | [2] |
Table 2: Phase II Clinical Trial Efficacy in Complicated Skin and Skin Structure Infections (cSSSI)
| Outcome | Ceftaroline Fosamil (600 mg q12h) | Standard Therapy (Vancomycin ± Aztreonam) | Reference |
| Clinical Cure Rate (Clinically Evaluable) | 96.7% (59/61) | 88.9% (24/27) | [3] |
| Microbiological Success Rate (Microbiologically Evaluable) | 95.2% (40/42) | 85.7% (18/21) | [3] |
| Relapse Rate | 1.8% (1/56) | 4.3% (1/23) | [3] |
Table 3: Phase III Clinical Trial Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - CANVAS 1 & 2 Integrated Analysis
| Outcome | Ceftaroline Fosamil (600 mg q12h) | Vancomycin + Aztreonam | Reference |
| Clinical Cure Rate (Clinically Evaluable) | 91.6% | 92.7% | [4] |
| Clinical Cure Rate (Modified Intent-to-Treat) | 85.9% | 85.5% | [4] |
| Clinical Cure Rate in MRSA Infections (Microbiologically Evaluable) | 93.4% (142/152) | 94.3% (115/122) | [4][5] |
Table 4: Phase III Clinical Trial Efficacy in Community-Acquired Bacterial Pneumonia (CABP) - FOCUS 1 & 2 Integrated Analysis
| Outcome | Ceftaroline Fosamil (600 mg q12h) | Ceftriaxone | Reference |
| Clinical Cure Rate (Clinically Evaluable) | 84.3% | 77.7% | [4][5] |
| Clinical Cure Rate in S. pneumoniae Infections | 85.5% (59/69) | 68.6% (48/70) | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the early-phase clinical trials of Ceftaroline Fosamil are provided below.
Pharmacokinetic Analysis in Human Plasma
Objective: To determine the concentration of ceftaroline in human plasma samples.
Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[6][7]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Pharmacokinetic Sampling Schedule: In a Phase 1 study, plasma samples for total ceftaroline concentration were collected at baseline and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, and 8 hours after drug administration.[8]
Penicillin-Binding Protein 2a (PBP2a) Binding Affinity Assay
Objective: To determine the binding affinity of ceftaroline to PBP2a from Methicillin-Resistant Staphylococcus aureus (MRSA).
Methodology: In vitro competition assay using a fluorescent penicillin (Bocillin).[9]
-
Protein Preparation: Soluble, purified recombinant PBP2a (residues 23 to 668) is used at a final concentration of 1 µM.[9]
-
Competition:
-
Detection and Analysis: The amount of Bocillin bound to PBP2a is quantified using a fluorescent plate reader. The 50% inhibitory concentration (IC50), which represents the concentration of ceftaroline required to inhibit 50% of Bocillin binding, is then calculated.[10]
Phase II Clinical Trial for Complicated Skin and Skin Structure Infections (cSSSI)
Objective: To evaluate the safety and efficacy of ceftaroline fosamil versus standard therapy in treating cSSSI.[3]
Study Design: Randomized, observer-blinded, multinational study.[3]
Patient Population: Adults (≥18 years old) with a cSSSI requiring initial hospitalization and intravenous antimicrobial therapy. The infection had to involve deeper soft tissue and/or require significant surgical intervention.[3]
Treatment Arms:
-
Ceftaroline Fosamil: 600 mg administered intravenously over 60 minutes every 12 hours.[3]
-
Standard Therapy: Vancomycin (1 g every 12 hours) with the option to add aztreonam for gram-negative coverage.[3]
Duration of Therapy: 7 to 14 days.[3]
Primary Outcome: Clinical cure rate at the test-of-cure visit (8 to 14 days after the end of treatment).[3]
Microbiological Assessment: Baseline cultures were obtained to identify the causative pathogens. Microbiological success was defined as the eradication or presumed eradication of the baseline pathogen.[3]
Mandatory Visualizations
Ceftaroline Fosamil Mechanism of Action
References
- 1. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2 Study of Ceftaroline versus Standard Therapy in Treatment of Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Summary of ceftaroline fosamil clinical trial studies and clinical safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Ceftaroline's Interaction with Penicillin-Binding Protein 2a (PBP2a): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling techniques used to elucidate the interaction between the fifth-generation cephalosporin, ceftaroline, and Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA). Understanding this interaction at a molecular level is crucial for the development of novel antibiotics to combat resistant bacterial infections.
Executive Summary
Ceftaroline exhibits a unique mechanism of action against MRSA by binding to an allosteric site on PBP2a, inducing a conformational change that opens the active site for a second ceftaroline molecule to bind and inhibit the enzyme's transpeptidase activity.[1][2][3][4] This dual-binding mechanism overcomes the resistance conferred by PBP2a's typically closed active site, which has a low affinity for most β-lactam antibiotics.[1][2][3][4][5] In silico modeling, including molecular docking and molecular dynamics simulations, has been instrumental in unraveling this complex allosteric regulation and providing insights for the design of new anti-MRSA agents.[1][3][4] This guide details the computational methodologies, presents key quantitative findings, and visualizes the critical molecular pathways involved in this interaction.
Quantitative Data Summary
The following tables summarize key quantitative data from various in silico and in vitro studies on the ceftaroline-PBP2a interaction.
Table 1: Binding Affinity and Inhibition Data
| Parameter | Value | Organism/Strain | Method | Source |
| IC₅₀ (PBP2a) | 0.16 mg/L | MRSA 67-0 | Competition Assay with Bocillin FL | [6] |
| IC₅₀ (PBP2a) | 0.01 - 1 µg/ml | Methicillin-resistant S. aureus | Competition Assay | [7][8] |
| IC₅₀ (PBP2a) | 1.5 µM | Wild-type recombinant PBP2a | In vitro binding assay with Bocillin | [9][10] |
| IC₅₀ (PBP1) | 0.1 mg/L | MSSA ATCC 29213 | Competition Assay with Bocillin FL | [6] |
| IC₅₀ (PBP2) | 0.049 mg/L | MSSA ATCC 29213 | Competition Assay with Bocillin FL | [6] |
| IC₅₀ (PBP3) | 0.034 mg/L | MSSA ATCC 29213 | Competition Assay with Bocillin FL | [6] |
| Binding Energy (ΔG) | -9.5 kcal/mol | MRSA PBP2a (PDB: 3ZFZ) | Molecular Docking (Pyrx-vina) | [11] |
| Binding Energy (ΔG) | -7.33 kcal/mol | MRSA PBP2a (PDB: 1MWT) | Molecular Docking (AutoDock4) | [12] |
Table 2: Molecular Docking Scores
| Ligand | PBP Target | Docking Score (kcal/mol) | Software | Source |
| Ceftaroline | PBP2a | -64.12 (covalent) | Not Specified | [13] |
| Cefpirome | PBP2a | -76.18 (covalent) | Not Specified | [13] |
| Ceftazidime | PBP2a | -67.47 (covalent) | Not Specified | [13] |
| Oxacillin | PBP2a | -62.84 (covalent) | Not Specified | [13] |
| Methicillin | PBP2a | -45.25 (covalent) | Not Specified | [13] |
Experimental and Computational Protocols
Molecular Docking
Molecular docking simulations are employed to predict the preferred binding orientation and affinity of a ligand to a protein target.
Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of PBP2a is obtained from the Protein Data Bank (PDB), for instance, PDB IDs 1VQQ (apo) and 3ZFZ (holo).[1][2][14]
-
The protein structure is prepared using tools like the Protein Preparation Wizard in Schrödinger, which involves adding hydrogen atoms, assigning bond orders, and minimizing the energy of the structure.[1]
-
The chemical structure of ceftaroline is prepared using a ligand preparation tool like LigPrep in Schrödinger, generating various possible conformations.[1]
-
-
Grid Generation:
-
Docking Simulation:
-
Analysis of Results:
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the conformational changes induced by ligand binding.
Protocol:
-
System Setup:
-
The docked complex of ceftaroline and PBP2a is used as the starting structure.
-
The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Force Field Application:
-
Energy Minimization:
-
The system's energy is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent molecules and ions to relax around the protein-ligand complex.
-
-
Production Run:
-
A long-duration MD simulation (e.g., 100 ns or more) is performed to generate a trajectory of the system's atomic coordinates over time.[15]
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.[1]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[15]
-
Hydrogen Bond Analysis: To monitor the stability of key interactions.
-
Principal Component Analysis (PCA): To identify large-scale collective motions in the protein.[15]
-
-
Visualizations
Ceftaroline-PBP2a Allosteric Activation Pathway
References
- 1. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
HPLC method for quantification of Ceftaroline Fosamil in plasma
An HPLC-UV method for the quantification of the active form of Ceftaroline Fosamil in human plasma has been developed and validated, providing a rapid, simple, and reproducible approach for pharmacokinetic studies. This method utilizes a straightforward protein precipitation step for sample preparation and an isocratic HPLC system for analysis, allowing for a short acquisition time.
Application Notes
This high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method is designed for the quantitative analysis of ceftaroline, the active metabolite of ceftaroline fosamil, in human plasma. The prodrug, ceftaroline fosamil, is rapidly converted to active ceftaroline in plasma by phosphatases.[1] This analytical procedure is applicable for therapeutic drug monitoring and pharmacokinetic studies in patients receiving ceftaroline fosamil treatment.
The methodology involves a simple protein precipitation step using methanol, followed by chromatographic separation on a C18 reverse-phase column.[1] This approach ensures minimal sample manipulation while providing accurate and precise results. The method has been validated following established guidelines, demonstrating good linearity, accuracy, precision, and stability.[1][2][3]
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.[4]
-
To a 100 µL aliquot of the plasma sample, add 200 µL of ice-cold methanol or acetonitrile.[1][4]
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the mixture at 10,000-13,000 × g for 5-10 minutes at 4°C.[1][4]
-
Carefully collect the supernatant.[1]
-
Inject a 20-80 µL aliquot of the supernatant directly into the HPLC system.[1][4]
HPLC-UV Analysis
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector is required.
-
Column: A Symmetry C18 column (5 µm, 4.6 mm × 150 mm) or a similar C18 column can be used.[1]
-
Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and acetonitrile (85:15, v/v) is used. The buffer is prepared by dissolving 575 mg of ammonium dihydrogen phosphate in 1000 mL of ultrapure water.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.[1][3][5]
-
Detection Wavelength: The UV detector is set to 238 nm for the detection of ceftaroline.[1]
-
Column Temperature: The column oven should be maintained at 35°C.[4]
-
Injection Volume: 20 µL of the prepared sample supernatant is injected.[1]
Preparation of Solutions
-
Stock Solution (1 mg/mL): Prepare a stock solution of ceftaroline by dissolving the appropriate amount of ceftaroline dihydrochloride in a mixture of water and methanol (1:1, v/v). This solution should be prepared fresh daily.[1]
-
Working Solutions: Dilute the stock solution with water to prepare working solutions at concentrations of 400, 200, 100, 50, 10, 5, and 2.5 µg/mL.[1]
-
Calibration Standards: Prepare calibration standards in drug-free human plasma by mixing 100 µL of each working solution with 900 µL of plasma to obtain final concentrations of 40, 20, 10, 5, 1, 0.5, and 0.25 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.[1]
Data Presentation
Table 1: Chromatographic Conditions Summary
| Parameter | Condition | Reference |
| HPLC Column | Symmetry C18 (5 µm, 4.6 mm x 150 mm) | [1] |
| Mobile Phase | Ammonium dihydrogen phosphate buffer:Acetonitrile (85:15, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1][3][5] |
| Detection | UV at 238 nm | [1] |
| Injection Volume | 20 µL | [1] |
| Column Temperature | 35°C | [4] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 40 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | 0.02 µg/mL | [4] |
| Accuracy | Within ±15% | [1] |
| Precision (Intra- and Inter-day) | RSD < 15% | [1] |
| Recovery | Not explicitly stated, but method is accurate | [1] |
| Stability (in plasma) | Stable at -80°C for at least 3 months | [1] |
Visualizations
Caption: Experimental workflow for Ceftaroline quantification in plasma.
Caption: Key steps in HPLC method development and validation.
References
- 1. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. scispace.com [scispace.com]
- 4. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparing Ceftaroline Fosamil Hydrate Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil hydrate is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] As a prodrug, ceftaroline fosamil is converted in vivo by plasma phosphatases to its active metabolite, ceftaroline, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] This document provides detailed application notes and protocols for the preparation of this compound solutions for various laboratory experiments, ensuring accuracy, reproducibility, and stability.
Properties of this compound
Ceftaroline fosamil is a pale yellowish-white to light yellow powder. Understanding its physical and chemical properties is crucial for preparing stable and effective solutions.
Solubility and Stability
The solubility and stability of this compound can vary depending on the solvent and storage conditions.
| Property | Water | DMSO (Dimethyl Sulfoxide) |
| Solubility | 8.6 mg/mL | Up to 73 mg/mL[3] (Note: Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility)[4] |
| Stock Solution Storage | Reconstituted aqueous solutions are stable for 6 hours at room temperature and up to 24 hours when refrigerated at 2-8°C.[5] | Stock solutions in DMSO can be stored for up to 6 months at -80°C and for 1 month at -20°C.[1][4] Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Aqueous Solutions
Aqueous solutions of this compound are suitable for a variety of in vitro microbiology assays, such as minimum inhibitory concentration (MIC) testing. The following protocol is adapted from clinical reconstitution guidelines for laboratory use.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q® or equivalent) or a suitable sterile buffer (e.g., 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection)[5][6]
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired concentration.
-
Reconstitution:
-
Aseptically add the calculated volume of sterile water or buffer to the vial containing the this compound powder. For initial reconstitution, a common practice is to create a concentrated stock, for example, 20 mg/mL or 30 mg/mL.[5]
-
Gently swirl or vortex the vial until the powder is completely dissolved. The constitution time is typically less than 2 minutes. The resulting solution should be clear and light to dark yellow.[5]
-
-
Sterilization (Optional but Recommended):
-
For applications requiring strict sterility, filter the reconstituted solution through a 0.22 µm sterile filter into a new sterile tube.
-
-
Working Solution Preparation:
-
Prepare the final working solution by diluting the stock solution with the appropriate sterile broth or buffer to the desired final concentration for your experiment.
-
-
Storage:
-
Use the freshly prepared aqueous solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[5]
-
Protocol 2: Preparation of DMSO Stock Solutions
For experiments requiring higher concentrations of Ceftaroline Fosamil or for long-term storage, DMSO is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be required to achieve higher concentrations.[4]
-
-
Aliquoting and Storage:
Protocol 3: Conversion of Ceftaroline Fosamil to Active Ceftaroline
For studies focusing on the active form of the drug, the prodrug can be converted to ceftaroline. One method involves thermal hydrolysis.
Materials:
-
Reconstituted Ceftaroline Fosamil solution (from Protocol 1)
-
Low-bind microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Preparation: Prepare a reconstituted solution of Ceftaroline Fosamil in sterile water (e.g., 20 mg/mL).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 45°C, 60°C, or 75°C) for a defined period (e.g., 60 to 180 minutes). The active ceftaroline free base is insoluble in the aqueous solution and will precipitate.
-
Separation: Centrifuge the tube to pellet the precipitated ceftaroline.
-
Washing: Carefully remove the supernatant and wash the pellet with sterile water to remove any remaining soluble components.
-
Drying and Storage: The resulting ceftaroline can be dried and stored as a powder or resuspended in a suitable solvent for immediate use.
Note: The efficiency of conversion and the purity of the resulting ceftaroline should be validated by appropriate analytical methods such as HPLC-MS.
Mechanism of Action and Signaling Pathway
Ceftaroline fosamil is a prodrug that is rapidly converted to the active metabolite, ceftaroline, by plasma phosphatases.[2] Ceftaroline then exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[2] A unique feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus.[7][8]
The binding of ceftaroline to PBP2a is a fascinating example of allosteric regulation. A molecule of ceftaroline first binds to an allosteric site on PBP2a, which is approximately 60 Å away from the active site.[9][10] This binding event induces a conformational change that opens the otherwise closed active site.[7][9] A second molecule of ceftaroline can then access and covalently bind to the now-open active site, leading to the inhibition of the transpeptidase activity required for peptidoglycan cross-linking.[7][9] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.[7]
Caption: Mechanism of action of Ceftaroline.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preparing this compound solutions for laboratory experiments.
Caption: Workflow for preparing Ceftaroline Fosamil solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. globalrph.com [globalrph.com]
- 6. teflaro.com [teflaro.com]
- 7. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of Allosteric Response as an Unprecedented Mechanism of Resistance to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceftaroline Fosamil in a Murine Model of MRSA Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ceftaroline Fosamil in murine models of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. The protocols and data presented are collated from peer-reviewed studies and are intended to assist in the design and execution of preclinical efficacy studies.
Introduction
Ceftaroline fosamil is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of pathogens, including MRSA.[1][2] Its efficacy is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), an enzyme that confers methicillin resistance in S. aureus.[1][2][3] Murine models of infection are critical tools for evaluating the in vivo efficacy of novel antimicrobial agents like Ceftaroline. The following sections detail experimental protocols, present key quantitative data, and illustrate relevant biological and experimental workflows.
Quantitative Data Summary
The efficacy of Ceftaroline Fosamil has been evaluated in various murine models of MRSA infection. The following tables summarize key pharmacokinetic/pharmacodynamic (PK/PD) parameters and in vivo efficacy data.
Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Ceftaroline against S. aureus in Murine Infection Models
| Infection Model | PK/PD Parameter | Value for Stasis (% fT>MIC) | Value for 1-log10 Kill (% fT>MIC) | Reference |
| Neutropenic Lung Infection | Serum fT>MIC | 16% | 41% | [4][5][6] |
| Thigh Infection | Serum fT>MIC | 26% (8) | 33% (9) - 45% (13) | [7] |
fT>MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.
Table 2: In Vivo Efficacy of Ceftaroline Fosamil in Murine Models of MRSA Infection
| Infection Model | Murine Strain | MRSA Strain(s) | Dosing Regimen | Efficacy Endpoint | Bacterial Load Reduction (log10 CFU) | Reference |
| Pneumonia | Neutropenic | 15 Clinical Isolates | Human-simulated 600 mg IV q12h | Lung CFU/g | 0.64 - 1.95 | [4][5][6] |
| Bacteremia | BALB/c | 5 Clinical Isolates | 50 mg/kg q6h | Blood CFU/mL | 2.34 ± 0.33 | [8] |
| Bacteremia | BALB/c | 5 Clinical Isolates | 50 mg/kg q6h | Kidney CFU/g | 2.08 ± 0.22 | [8] |
Table 3: Comparative Efficacy of Ceftaroline Fosamil in a Murine Bacteremia Model
| Treatment Group | Bacterial Load Reduction in Blood (log10 CFU/mL) | Bacterial Load Reduction in Kidney (log10 CFU/g) | Reference |
| Ceftaroline Fosamil | 2.34 ± 0.33 | 2.08 ± 0.22 | [8] |
| Vancomycin | 1.84 ± 0.73 | 1.95 ± 0.32 | [8] |
| Daptomycin | 2.30 ± 0.60 | 2.14 ± 0.31 | [8] |
Experimental Protocols
Detailed methodologies for establishing and evaluating Ceftaroline Fosamil in murine models of MRSA infection are provided below.
Protocol 1: Murine Pneumonia Model
This protocol is adapted from studies evaluating Ceftaroline efficacy in a neutropenic lung infection model.[4][5][6]
1. Animal Model:
- Species/Strain: Specific pathogen-free, female ICR mice (or other suitable strain).
- Immunosuppression: Render mice neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg and 100 mg/kg on days -4 and -1, respectively, relative to infection.
2. Bacterial Strain and Inoculum Preparation:
- Use a well-characterized MRSA strain with a known Ceftaroline MIC.
- Grow the MRSA strain to mid-logarithmic phase in an appropriate broth (e.g., Tryptic Soy Broth).
- Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^8 CFU/mL).
3. Infection Procedure:
- Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
- Administer the bacterial inoculum intranasally in a small volume (e.g., 50 µL) to induce pneumonia.
4. Drug Administration:
- Prodrug: Ceftaroline Fosamil is the prodrug and is administered to the animals.[3]
- Route: Subcutaneous (SC) or intravenous (IV) injection.
- Dosing:
- Dose-ranging studies: Administer a range of doses (e.g., 0.5 to 75 mg/kg/day) to determine the dose-response relationship.[4]
- Human-simulated regimen: Administer doses that mimic the human pharmacokinetic profile of a 600 mg IV dose every 12 hours.[4][5][6]
5. Efficacy Evaluation:
- At 24 hours post-treatment initiation, euthanize the mice.
- Aseptically harvest the lungs.
- Homogenize the lung tissue in sterile saline.
- Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of tissue).
- Calculate the log10 reduction in CFU/g compared to untreated control animals.
Protocol 2: Murine Bacteremia Model
This protocol is based on studies comparing the efficacy of Ceftaroline with other antibiotics in an immunocompetent bacteremia model.[8]
1. Animal Model:
- Species/Strain: Immunocompetent BALB/c mice.
2. Bacterial Strain and Inoculum Preparation:
- Prepare the MRSA inoculum as described in Protocol 1. The final concentration should be adjusted to induce a non-lethal bacteremia (e.g., 10^7 CFU/mouse).
3. Infection Procedure:
- Inject the bacterial suspension intravenously via the tail vein.
4. Drug Administration:
- Initiate treatment 2 hours post-infection.
- Administer Ceftaroline Fosamil (e.g., 50 mg/kg every 6 hours), vancomycin, or daptomycin via an appropriate route (e.g., intraperitoneal or subcutaneous).
5. Efficacy Evaluation:
- At 24 hours post-infection, collect blood samples via cardiac puncture.
- Euthanize the mice and aseptically harvest the kidneys.
- Homogenize the kidneys as described for lung tissue.
- Perform serial dilutions of blood and kidney homogenates and plate to determine bacterial counts (CFU/mL for blood, CFU/g for kidney).
- Compare the bacterial load reduction between treatment groups.
Visualizations
Mechanism of Action: Ceftaroline Inhibition of MRSA Cell Wall Synthesis
Ceftaroline's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[2][3][9] In MRSA, resistance to most beta-lactam antibiotics is due to the expression of PBP2a, which has a low affinity for these drugs. Ceftaroline is unique in its high affinity for PBP2a, allowing it to effectively inhibit cell wall synthesis in MRSA, leading to bacterial cell lysis and death.[1][2][3]
Caption: Mechanism of Ceftaroline action against MRSA.
Experimental Workflow: Murine Pneumonia Model
The following diagram illustrates the key steps involved in conducting an in vivo efficacy study of Ceftaroline Fosamil using a murine model of MRSA pneumonia.
Caption: Workflow for Ceftaroline efficacy testing in a murine MRSA pneumonia model.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 4. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification and Quantification of Ceftaroline Fosamil and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic administered as a prodrug. In the body, it undergoes rapid conversion to its active form, ceftaroline, which exhibits broad-spectrum bactericidal activity. Understanding the metabolic fate of ceftaroline fosamil is crucial for drug development, efficacy, and safety assessment. This application note provides a detailed protocol for the identification and quantification of ceftaroline fosamil and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Ceftaroline Fosamil
Ceftaroline fosamil is rapidly metabolized in plasma by phosphatase enzymes, which cleave the phosphono group to yield the active metabolite, ceftaroline.[1][2] Ceftaroline is then further metabolized, primarily through hydrolysis of the β-lactam ring, to form the microbiologically inactive open-ring metabolite, ceftaroline M-1.[3] Under various stress conditions, other degradation products have also been identified.[4]
Metabolic conversion of Ceftaroline Fosamil.
Quantitative Data Summary
The following tables summarize the quantitative data for ceftaroline and its metabolite ceftaroline M-1 in human plasma following the administration of ceftaroline fosamil. Additionally, a table of other identified degradation products under stress conditions is provided.
Table 1: Mean Plasma Concentrations of Ceftaroline and Ceftaroline M-1
| Time (hours) | Mean Ceftaroline Concentration (mg/L) | Mean Ceftaroline M-1 Concentration (mg/L) |
| 1 | ~18 | ~2.5 |
| 2 | ~12 | ~3.0 |
| 4 | ~5 | ~2.8 |
| 6 | ~2.5 | ~2.0 |
| 8 | ~1.5 | ~1.5 |
| 12 | ~0.5 | ~0.8 |
Data adapted from a pharmacokinetic study in critical care patients.[1][5]
Table 2: LC-MS/MS Quantification Ranges and Precision in Human Plasma
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |
| Ceftaroline Fosamil | 50 | 10,000 | 3.1 | 3.1 | ±6.5 |
| Ceftaroline | 50 | 50,000 | 2.4 | 2.4 | ±5.1 |
| Ceftaroline M-1 | 50 | 10,000 | 1.8 | 1.8 | ±3.1 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation. Data from a study in healthy adult subjects.[6]
Table 3: Identified Degradation Products of Ceftaroline Fosamil under Stress Conditions
| m/z | Proposed Identity |
| 303 | Fragment of Ceftaroline |
| 337 | Degradation Product |
| 442 | Degradation Product |
| 483 | Degradation Product |
| 543 | Degradation Product |
These degradation products were identified through ESI-QTOF mass spectrometry analysis under forced degradation conditions.[4]
Experimental Protocols
This section provides detailed methodologies for the analysis of ceftaroline fosamil and its metabolites in plasma.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold methanol or acetonitrile.[7]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: Hold at 5% B
-
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ceftaroline Fosamil: m/z 685.1 -> 605.1
-
Ceftaroline: m/z 605.1 -> 199.1[7]
-
Ceftaroline M-1: m/z 623.1 -> 241.1 (and other potential fragments)
-
-
Collision Energy (CE): Optimized for each transition.
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of ceftaroline fosamil and its metabolites.
LC-MS/MS experimental workflow.
Conclusion
This application note provides a comprehensive guide for the identification and quantification of ceftaroline fosamil and its metabolites using LC-MS/MS. The presented protocols and data are intended to assist researchers in developing and validating their own assays for pharmacokinetic studies and drug metabolism research. The high sensitivity and specificity of LC-MS/MS make it an ideal platform for the detailed characterization of drug metabolites in complex biological matrices.
References
- 1. Population pharmacokinetic/pharmacodynamic study suggests continuous infusion of ceftaroline daily dose in ventilated critical care patients with early-onset pneumonia and augmented renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Penetration of Ceftaroline into the Epithelial Lining Fluid of Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ceftaroline Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline, a fifth-generation cephalosporin, possesses broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and many Gram-negative bacteria.[1][2][3] The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains.[2][4] This document provides detailed protocols for assessing the synergistic potential of Ceftaroline when combined with other antimicrobial agents. The primary methods covered are the checkerboard assay, the time-kill assay, and the E-test synergy method.
The combination of Ceftaroline with antibiotics such as daptomycin and vancomycin has shown promise, particularly in treating persistent MRSA bacteremia.[5][6][7][8][9][10] Synergy between Ceftaroline and daptomycin is thought to be mediated by an enhanced binding of daptomycin to the bacterial cell membrane following cell wall damage by Ceftaroline.[1][11] This "seesaw effect," where decreased susceptibility to one agent can increase susceptibility to the other, has been observed in combinations of Ceftaroline with daptomycin and vancomycin.[5][12]
Key Synergy Testing Methodologies
Several in vitro methods are commonly employed to evaluate antibiotic synergy. The choice of method can depend on the specific research question, available resources, and the desired level of detail.
-
Checkerboard Assay: A microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[13][14][15]
-
Time-Kill Assay: A dynamic method that assesses the rate of bacterial killing over time when exposed to single and combined antibiotics.[4][13]
-
E-test Synergy Method: A gradient diffusion method that provides a visual determination of synergy based on the intersection of inhibition zones.[2][4][16][17]
Data Presentation: Summary of Ceftaroline Synergistic Interactions
The following tables summarize quantitative data from studies evaluating the synergistic activity of Ceftaroline in combination with other antibiotics against various bacterial strains.
Table 1: Checkerboard Assay Results for Ceftaroline Combinations against MRSA
| Combination | Bacterial Strain(s) | FIC Index (Synergy ≤ 0.5) | Reference(s) |
| Ceftaroline + Daptomycin | MRSA | 30% of strains showed synergy | [18] |
| Ceftaroline + Vancomycin | MRSA | 10% of strains showed synergy | [18] |
| Ceftaroline + Linezolid | MRSA | 10% of strains showed synergy | [18] |
| Ceftaroline + Telavancin | MRSA | 14% of strains showed synergy | [19] |
| Ceftaroline + Ampicillin | Oxacillin-resistant S. aureus | 36% of strains showed synergy | [20] |
Table 2: Time-Kill Assay Results for Ceftaroline Combinations
| Combination | Bacterial Strain(s) | Observation | Reference(s) |
| Ceftaroline + Daptomycin | Daptomycin-susceptible and -resistant MRSA | Significant synergistic and sustained bactericidal effect | [18] |
| Ceftaroline + Vancomycin | Vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) | Synergy against 5/5 VISA and 4/5 hVISA strains | [21] |
| Ceftaroline + Daptomycin | Biofilm-producing MRSA | Greatest bacterial reduction (4.02 ± 0.59 log10 CFU/cm²) | [22][23][24] |
| Ceftaroline + Vancomycin | Biofilm-producing MRSA | Significant bacterial reduction (3.36 ± 0.35 log10 CFU/cm²) | [22][23][24] |
| Ceftaroline + Avibactam | β-lactamase-producing Enterobacteriaceae | Maximum bacterial clearance over 72 hours | [25] |
Table 3: E-test Synergy Results for Ceftaroline Combinations against MRSA
| Combination | Bacterial Strain(s) | FIC Index (Synergy ≤ 0.5) | Reference(s) |
| Ceftaroline + Daptomycin | MRSA | 38% of isolates showed synergy | [19] |
| Ceftaroline + Vancomycin | MRSA | 10% of isolates showed synergy | [19] |
| Ceftaroline + Telavancin | MRSA | 14% of isolates showed synergy | [19] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the microdilution checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
96-well microtiter plates
-
Ceftaroline and the second antibiotic of interest
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Incubator (35°C)
-
Plate reader (optional, for optical density measurements)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of Ceftaroline along the x-axis (columns) of the 96-well plate.
-
Prepare serial twofold dilutions of the second antibiotic along the y-axis (rows) of the plate.
-
The final volume in each well should be 50 µL of each antibiotic dilution.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C for 16-24 hours.[26]
-
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration that inhibits visible growth.
-
-
Calculate FIC Index:
-
The FIC index is calculated using the following formula: FIC Index = FIC of Ceftaroline + FIC of Drug B Where:
-
FIC of Ceftaroline = (MIC of Ceftaroline in combination) / (MIC of Ceftaroline alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
-
Interpretation of Results:
Time-Kill Assay Protocol
This protocol describes the time-kill methodology to assess the bactericidal or synergistic activity of antibiotic combinations over time.
Materials:
-
Ceftaroline and the second antibiotic of interest
-
Bacterial inoculum (log-phase growth)
-
CAMHB
-
Shaking incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism.
-
Dilute the overnight culture into fresh CAMHB and incubate to achieve log-phase growth (approximately 5 x 10^5 to 5 x 10^6 CFU/mL).
-
-
Test Conditions:
-
Prepare tubes with the following conditions (in duplicate or triplicate):
-
Growth control (no antibiotic)
-
Ceftaroline alone (at a specified concentration, e.g., 0.5x MIC)
-
Second antibiotic alone (at a specified concentration, e.g., 0.5x MIC)
-
Ceftaroline + second antibiotic in combination
-
-
-
Incubation and Sampling:
-
Incubate the tubes in a shaking incubator at 37°C.
-
Collect aliquots (e.g., 100 µL) from each tube at predefined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and test condition.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4][16]
-
Indifference: A < 2-log10 increase or decrease in CFU/mL by the combination compared to the most active single agent.[4][16]
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[4][16]
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[4]
-
E-test Synergy Protocol
This protocol details the E-test gradient diffusion method for assessing antibiotic synergy.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Ceftaroline and second antibiotic E-test strips
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions.
-
-
E-test Strip Application (Cross Method):
-
Place the E-test strip for the first antibiotic (e.g., Ceftaroline) on the agar surface.
-
Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, with the MIC scales intersecting at the respective MICs of each drug alone.[4]
-
-
Incubation:
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Read the MIC value at the point where the ellipse of inhibition intersects the E-test strip for each antibiotic.
-
Calculate the FIC index as described for the checkerboard assay.
-
The interpretation of the FIC index is the same: ≤ 0.5 indicates synergy.[17]
-
References
- 1. idstewardship.com [idstewardship.com]
- 2. Ceftaroline Plus Ampicillin Against Gram-Positive Organisms: Results from E-Test Synergy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Ceftaroline-Avibactam Tested against Gram-Negative Organism Populations, including Strains Expressing One or More β-Lactamases and Methicillin-Resistant Staphylococcus aureus Carrying Various Staphylococcal Cassette Chromosome mec Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fibercellsystems.com [fibercellsystems.com]
- 5. Early Initiation of Ceftaroline-Based Combination Therapy for Methicillin-resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vancomycin plus ceftaroline for persistent methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Therapy With Vancomycin and Ceftaroline for Refractory Methicillin-resistant Staphylococcus aureus Bacteremia: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Ceftaroline Increases Membrane Binding and Enhances the Activity of Daptomycin against Daptomycin-Nonsusceptible Vancomycin-Intermediate Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the synergistic effect of ceftaroline against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. journals.asm.org [journals.asm.org]
- 25. The pharmacodynamics of avibactam in combination with ceftaroline or ceftazidime against β-lactamase-producing Enterobacteriaceae studied in an in vitro model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
Troubleshooting & Optimization
Technical Support Center: Ceftaroline Fosamil Hydrate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceftaroline Fosamil hydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended reconstitution and diluent options for this compound?
Ceftaroline fosamil for injection should be reconstituted with Sterile Water for Injection, 0.9% Sodium Chloride Injection (normal saline), 5% Dextrose Injection, or Lactated Ringer's Injection.[1][2] The reconstituted solution must then be further diluted for intravenous infusion.[1][2] The same diluent should generally be used for both reconstitution and further dilution, unless sterile water is used for reconstitution, in which case a compatible infusion solution should be used for the final dilution.[2]
2. What is the stability of this compound in solution under different storage conditions?
The stability of reconstituted Ceftaroline Fosamil solutions is dependent on the storage temperature and the diluent used. Solutions are generally stable for up to 6 hours at room temperature and up to 24 hours when refrigerated at 2°C to 8°C (36°F to 46°F).[1][3] One study found that in elastomeric devices, ceftaroline was stable for 144 hours (6 days) at 4°C, 24 hours at 25°C, and 12 hours at 30°C.[4] At 35°C, stability was reduced to 12 hours in normal saline and 6 hours in 5% dextrose.[4]
3. My Ceftaroline Fosamil solution has changed color. Is it still usable?
The color of Ceftaroline Fosamil infusion solutions can range from clear, light to dark yellow depending on the concentration and storage conditions.[1][2] This color change does not necessarily indicate a loss of potency, provided the solution has been stored as recommended.[1] However, parenteral drug products should always be inspected visually for particulate matter and any significant or unexpected discoloration before administration.[1]
4. What are the primary degradation pathways for Ceftaroline Fosamil in aqueous solutions?
Ceftaroline fosamil, a prodrug, is converted to its active form, ceftaroline, in the body.[5] In aqueous solutions, it can undergo degradation through several pathways, including hydrolysis of the β-lactam ring, which is a common degradation route for cephalosporins.[6][7] Forced degradation studies have shown that Ceftaroline Fosamil is unstable under basic, oxidative, and thermal conditions, as well as upon exposure to UVC light.[8][9] It is relatively stable under acidic conditions and UVA light.[8][9] The primary degradation product often observed is the active form, ceftaroline, resulting from the cleavage of the phosphono group.[6][10] Other identified degradation products involve modifications to the side chain and the cephalosporin ring.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low assay values for Ceftaroline Fosamil. | Degradation of the compound due to improper storage (temperature, light exposure). | - Review storage conditions. Ensure solutions are stored at recommended temperatures and protected from light.[1][3][8][9] - Prepare fresh solutions for analysis. - Verify the stability of the compound in the specific analytical mobile phase being used. |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | - Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[8][9][11][12] - Use a stability-indicating analytical method, such as a gradient HPLC or UPLC-MS/MS method, to separate the parent drug from its degradants.[11][12] - Characterize the unknown peaks using mass spectrometry.[6][12] |
| Precipitation observed in the solution. | Poor solubility or formation of insoluble degradation products. Ceftaroline free base is less soluble than the fosamil prodrug.[10] | - Ensure the concentration does not exceed the solubility limit in the chosen solvent. - Check the pH of the solution, as it can influence solubility and stability. - If precipitation occurs after a period of storage, it may be due to degradation. The solution should be discarded. |
| Inconsistent results between experiments. | Variability in experimental conditions (e.g., pH, temperature, buffer composition). | - Standardize all experimental parameters. - Use calibrated equipment. - Ensure consistent preparation of solutions and standards. |
Quantitative Stability Data
Table 1: Stability of Ceftaroline Fosamil in Different Infusion Solutions
| Diluent | Concentration (mg/mL) | Storage Temperature | Duration | Percent Remaining | Reference |
| 0.9% Sodium Chloride | 4 - 12 | 2°C - 8°C | 24 hours | >90% | [3] |
| 0.9% Sodium Chloride | 4 - 12 | Room Temperature | 6 hours | >90% | [3] |
| 5% Dextrose | 12 | 2°C - 8°C | 24 hours | >90% | [3] |
| 5% Dextrose | 12 | Room Temperature | 6 hours | >90% | [3] |
| 0.9% Sodium Chloride | 6 | 4°C | 144 hours | Stable | [4] |
| 5% Dextrose | 6 | 4°C | 144 hours | Stable | [4] |
| 0.9% Sodium Chloride | 6 | 25°C | 24 hours | Stable | [4] |
| 5% Dextrose | 6 | 25°C | 24 hours | Stable | [4] |
| 0.9% Sodium Chloride | 6 | 30°C | 12 hours | Stable | [4] |
| 5% Dextrose | 6 | 30°C | 12 hours | Stable | [4] |
| 0.9% Sodium Chloride | 6 | 35°C | 12 hours | Stable | [4] |
| 5% Dextrose | 6 | 35°C | 6 hours | Stable | [4] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 180 min | Stable | [8][9] |
| Base Hydrolysis | 0.01 M NaOH | 5 min | Unstable | [8][9] |
| Base Hydrolysis | 0.1 M NaOH | - | Unstable | [8][9] |
| Oxidation | 3.0% H₂O₂ | 45 min | Unstable | [8][9] |
| Thermal Degradation | 40°C | 180 min | Unstable | [8][9] |
| Thermal Degradation | 60°C | 120 min | Unstable | [8][9] |
| Photodegradation | UVA light (352 nm) | 180 min | Stable | [8][9] |
| Photodegradation | UVC light (254 nm) | 90 min | Unstable | [8][9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is a representative example based on published methods.[8][11] Researchers should validate the method for their specific application.
-
Chromatographic System:
-
Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of a buffer (e.g., water with 1% triethylamine, pH adjusted to 5.0) and acetonitrile in a ratio of approximately 87:13 (v/v).[8] Another reported mobile phase is a 40:30:30 mixture of buffer, acetonitrile, and methanol.[11]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Ceftaroline Fosamil reference standard in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentration range for the calibration curve (e.g., 5 - 60 µg/mL).[8]
-
Prepare samples by diluting them with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of Ceftaroline Fosamil by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified degradation pathways of Ceftaroline Fosamil.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. researchgate.net [researchgate.net]
- 10. Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Analysis of Ceftaroline Fosamil Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ceftaroline Fosamil and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the LC-MS analysis of Ceftaroline Fosamil.
Sample Preparation & Stability
-
Question: My Ceftaroline Fosamil sample shows significant degradation even before I begin my forced degradation study. What could be the cause?
-
Answer: Ceftaroline Fosamil is a prodrug that can be unstable in solution. It is converted to its active form, ceftaroline, by plasma phosphatases.[1] The stability is also affected by the diluent, temperature, and pH. For instance, it is less stable in a 5% glucose solution compared to a 0.9% sodium chloride solution.[2] To minimize premature degradation, prepare solutions fresh, use appropriate solvents, and control the storage temperature. For short-term storage of reconstituted solutions, refrigeration at 4°C is recommended.[3]
-
-
Question: I am observing the formation of ceftaroline (the active form) in my stock solution. How can I prevent this?
-
Answer: The conversion of the prodrug Ceftaroline Fosamil to the active form, ceftaroline, can occur in solution.[4] This is a common degradation pathway involving the loss of the phosphate group.[5] While this conversion is expected in vivo, it can be minimized during analysis by preparing fresh stock solutions in ultrapure water and keeping them refrigerated.[3] Analyzing samples promptly after preparation is crucial.
-
Chromatography Issues
-
Question: I'm seeing significant peak tailing for Ceftaroline Fosamil. What are the possible causes and solutions?
-
Answer: Peak tailing can be caused by several factors in LC-MS analysis. For cephalosporins, interactions with residual silanol groups on the C18 column can be a cause.[6] Ensure your mobile phase is adequately buffered and consider using a column with advanced end-capping. Also, check for column contamination or degradation and ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[7]
-
-
Question: My retention times are shifting between injections. How can I troubleshoot this?
-
Answer: Retention time shifts can be due to changes in mobile phase composition, column temperature, or flow rate.[8] Ensure your mobile phase is well-mixed and degassed. Check for any leaks in the LC system and verify that the column oven is maintaining a stable temperature.[7][9] Also, allow for sufficient column equilibration time between runs.[9]
-
-
Question: I am not getting good separation between Ceftaroline Fosamil and one of its degradation products. What can I do?
-
Answer: To improve separation, you can optimize the chromatographic method. Try adjusting the gradient elution profile, perhaps by making the gradient shallower. You can also experiment with different mobile phase compositions or a different column stationary phase.[7] A common mobile phase for Ceftaroline Fosamil analysis is a mixture of acetonitrile and water with 0.1% formic acid.[10][11]
-
Mass Spectrometry & Detection
-
Question: I am having trouble detecting the degradation products, or the signal intensity is very low. What should I check?
-
Answer: Low signal intensity can stem from several issues. First, confirm that the mass spectrometer is properly tuned and calibrated.[9] Ensure you are using the correct ionization mode; for Ceftaroline Fosamil and its degradation products, positive electrospray ionization (ESI+) is typically used.[10][11] The choice of mobile phase additive, like formic acid, is crucial for promoting protonation and enhancing the signal in positive ion mode.[6] Also, check for potential ion suppression from your sample matrix or mobile phase contaminants.[9]
-
-
Question: I am observing unexpected peaks in my mass spectrum. How do I determine if they are contaminants or actual degradation products?
-
Answer: First, inject a blank (mobile phase or sample solvent) to identify peaks originating from the system or solvents.[7] If the peaks persist in your sample, they could be degradation products. To confirm, analyze a control sample that has not been subjected to stress conditions. The peaks that appear or increase in intensity in the stressed samples are likely degradation products.[3] Further structural elucidation would require techniques like tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
-
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies and subsequent LC-MS analysis of Ceftaroline Fosamil.
1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Prepare a stock solution of Ceftaroline Fosamil as described above.
-
Dilute the stock solution with 0.05 M NaOH to a final concentration of 40.0 µg/mL.[3]
-
Incubate the solution for 5 minutes.[3]
-
Neutralize the solution with an appropriate amount of HCl before injection. Ceftaroline Fosamil is known to be unstable in basic conditions.[10]
-
-
Oxidative Degradation:
-
Prepare a stock solution of Ceftaroline Fosamil.
-
Expose the sample to a 10% H₂O₂ solution for 30 minutes.[3]
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Prepare a solution of Ceftaroline Fosamil (e.g., 40.0 µg/mL).
-
Expose the sample to UVA light (352 nm) for 5 hours.[3]
-
2. Sample Preparation for LC-MS Analysis
-
Accurately weigh and dissolve the Ceftaroline Fosamil reference standard or sample in ultrapure water to a desired stock concentration (e.g., 400.0 µg/mL).[3]
-
Dilute the stock solution with the appropriate solvent (e.g., ultrapure water or mobile phase) to a final working concentration.[3]
-
For samples from forced degradation studies, ensure they are neutralized if necessary.
-
Filter all solutions through a 0.45 µm membrane filter before injection into the LC-MS system.[3]
3. LC-MS/MS Method Parameters
The following table summarizes a typical UPLC-MS/MS method for the analysis of Ceftaroline Fosamil.[10][11]
| Parameter | Typical Value |
| LC System | UPLC |
| Column | Acquity C18 BEH (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Isocratic (e.g., 30:70 v/v A:B) |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 685.3 → m/z 208.1 |
Data on Known Degradation Products
Forced degradation studies have identified several degradation products of Ceftaroline Fosamil.
| Degradation Condition | Identified Degradation Products (m/z) |
| Thermal Stress | m/z 303, m/z 337, m/z 442, m/z 483, m/z 543[2] |
| Basic Hydrolysis | m/z 263.08[10] |
| General/Multiple Stress | Opened β-lactam ring, Ceftaroline (active form)[4] |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Identification of Degradation Products.
Caption: Troubleshooting Logic for Unexpected Peaks.
Caption: Simplified Degradation Pathway of Ceftaroline Fosamil.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. zefsci.com [zefsci.com]
- 9. shimadzu.at [shimadzu.at]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Ceftaroline Fosamil Dosage in Preclinical Animal Models
This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions and troubleshooting advice for using Ceftaroline Fosamil in preclinical animal models.
Frequently Asked Questions (FAQs)
Section 1: Dosing and Administration
Q1: How should I reconstitute and dilute Ceftaroline Fosamil for animal experiments?
A1: Ceftaroline Fosamil powder for injection should first be reconstituted and then further diluted for administration.
-
Reconstitution: Use sterile water for injection, 0.9% Sodium Chloride (normal saline), 5% Dextrose, or Lactated Ringer's injection.[1][2][3] The powder is pale yellowish-white to light yellow, and the reconstituted solution will be clear and light to dark yellow.[1][2] For a 600 mg vial, using 20 mL of diluent yields a concentration of 30 mg/mL.[1][3]
-
Dilution: The reconstituted solution must be further diluted in a compatible infusion solution (e.g., 0.9% NaCl, D5W) to the final desired concentration for your experiment.[2][3] The final volume for injection should be appropriate for the animal model (e.g., 0.2 mL for subcutaneous injection in mice).[4]
Q2: What are the recommended routes of administration in common animal models?
A2: Ceftaroline Fosamil is versatile and has been successfully administered via several routes in preclinical models:
-
Intravenous (IV): Administered via the tail vein in rats, marginal ear vein in rabbits, and saphenous vein in monkeys.[5]
-
Intramuscular (IM): Administered in the thigh muscles.[5] Studies have shown favorable pharmacokinetic profiles for IM administration, comparable to IV dosing in rats, rabbits, and monkeys.[5][6]
-
Subcutaneous (SC): Commonly used in murine models, typically in a 0.2-ml volume.[4]
Q3: What is a typical starting dose for a murine infection model?
A3: The optimal dose depends heavily on the infection model (e.g., thigh, lung, bacteremia), the pathogen's Minimum Inhibitory Concentration (MIC), and the desired therapeutic effect. However, published studies provide a good starting point:
-
In a murine pneumonia model, dose-ranging studies used regimens from 0.5 to 75 mg/kg/day.[4]
-
In an immunocompetent murine bacteremia model, a regimen of 50 mg/kg every 6 hours proved efficacious against several MRSA strains.[7]
-
Human-simulated dosing in mice to replicate a 600 mg IV q12h human dose involved an initial 11 mg/kg dose followed by 0.25 mg/kg at 6.5 hours.[4]
Section 2: Pharmacokinetics (PK) and Pharmacodynamics (PD)
Q4: How is Ceftaroline Fosamil metabolized in vivo?
A4: Ceftaroline Fosamil is a water-soluble prodrug that is rapidly converted into its active form, ceftaroline, by plasma phosphatase enzymes.[2][5][8][9] The active ceftaroline can then undergo hydrolysis of its beta-lactam ring to form an inactive open-ring metabolite, Ceftaroline M-1.[2][8][10] This rapid conversion means that concentrations of the prodrug are primarily measurable only during IV infusion.[2]
Q5: What is the primary PK/PD index that correlates with Ceftaroline's efficacy?
A5: For cephalosporins like ceftaroline, efficacy is best predicted by the percentage of the dosing interval that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).[5][8][11][12] This time-dependent activity is the key target to consider when designing dosing regimens.
Q6: What %fT>MIC values should I target for different therapeutic effects against S. aureus?
A6: PK/PD targets have been established in preclinical models, primarily the neutropenic mouse thigh infection model.[5][13]
-
Stasis (no change in bacterial load): A mean %fT>MIC of approximately 26-27% is required.[5][14][15]
-
1-log10 CFU Reduction: A mean %fT>MIC of approximately 31-33% is required.[14][15][16]
-
2-log10 CFU Reduction: A mean %fT>MIC of approximately 35% is needed.[14][15]
In a murine lung infection model, a %fT>MIC of 17% to 43% was required to produce a 1-log10 kill.[4]
Section 3: Stability and Formulation
Q7: How stable is Ceftaroline Fosamil in its solid and reconstituted forms?
A7: Stability is a critical factor for consistent experimental results.
-
Solid Form: The crystalline form of Ceftaroline Fosamil is significantly more stable than the amorphous form.[17] Strict moisture control is essential for long-term stability; a moisture content of around 3% is considered optimal.[17] Intact vials should be stored at controlled room temperature (25°C or 77°F).[3]
-
Reconstituted/Diluted Solution: Once reconstituted and diluted in an infusion bag, the solution should be used within 6 hours if stored at room temperature or within 24 hours if refrigerated at 2 to 8°C (36 to 46°F).[2] In elastomeric devices, solutions were stable for 24 hours at 25°C and 144 hours (6 days) at 4°C.[18]
Troubleshooting Guide
Q: My in vivo efficacy results are variable or lower than expected. What are potential causes?
A: Inconsistent results can stem from several factors related to the drug, the model, or the protocol.
-
Drug Stability and Preparation:
-
Problem: Degradation of the compound before administration.
-
Solution: Ensure you are using the crystalline, not amorphous, form of the drug.[17] Always prepare solutions fresh before each experiment. Adhere strictly to storage guidelines for reconstituted solutions (use within 6 hours at room temp, 24 hours if refrigerated).[2] Verify that the correct, compatible diluents were used.[1]
-
-
Dosing and PK/PD Target Attainment:
-
Problem: The administered dose is not achieving the necessary %fT>MIC target.
-
Solution: The metabolism of ceftaroline can be faster in some species, like rats, compared to others.[5] This may require dose adjustments. If possible, conduct a pilot PK study in your specific animal model to confirm that your dosing regimen achieves the target exposure. Consider the MIC of your specific bacterial strain; a higher MIC will require a higher exposure to achieve the same %fT>MIC.
-
-
Prodrug Conversion:
-
Problem: Incomplete or variable conversion of Ceftaroline Fosamil to active ceftaroline.
-
Solution: This is unlikely to be a major issue, as conversion by plasma phosphatases is reported to be rapid and complete.[5][19] However, ensure the health of the animals is optimal, as severe illness could theoretically impact plasma enzyme activity.
-
-
Infection Model Severity:
-
Problem: The infection is too severe for the chosen dose to be effective.
-
Solution: Verify the bacterial inoculum to ensure it's consistent with established protocols. A higher bacterial burden at the start of therapy will require a more robust antibiotic effect. Ensure therapy is initiated at the correct time point post-infection as specified in your protocol.[4][7]
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Ceftaroline (20 mg/kg dose)
| Animal Species | Administration Route | AUC₀₋∞ (h·µg/mL) | Cmax (µg/mL) | t½ (h) |
| Rat | Intramuscular (IM) | 37.4 | 25.5 | 0.621 |
| Intravenous (IV) | 16.3 | 27.1 | 0.426 | |
| Rabbit | Intramuscular (IM) | 39.7 ± 11.4 | 25.8 ± 11.6 | 0.833 ± 0.181 |
| Intravenous (IV) | 37.0 ± 7.84 | 67.8 ± 3.77 | 0.410 ± 0.007 | |
| Monkey | Intramuscular (IM) | 72.1 ± 21.4 | 25.6 ± 7.82 | 1.17 ± 0.152 |
| Intravenous (IV) | 64.0 ± 12.1 | 69.1 ± 12.8 | 1.16 ± 0.068 | |
| Data sourced from a study by Ge et al.[5] Values for rats are composite, while values for rabbits and monkeys are means ± SD. |
Table 2: Pharmacodynamic Targets (%fT>MIC) for Ceftaroline against S. aureus
| Therapeutic Endpoint | Required %fT>MIC (Mean) | Animal Model Context |
| Static Effect (Stasis) | 26 - 27% | Neutropenic Murine Thigh Infection[5][14] |
| 1-log₁₀ Bacterial Kill | 31 - 33% | Neutropenic Murine Thigh Infection[14][16] |
| 2-log₁₀ Bacterial Kill | 35% | Neutropenic Murine Thigh Infection[14] |
| These targets are derived from preclinical models and are crucial for designing effective dosing regimens. |
Key Experimental Protocols
Protocol 1: Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized infections.[13]
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally. A typical regimen involves doses on days -4 and -1 relative to infection.
-
Infection: At day 0, inject a standardized inoculum of the pathogen (e.g., S. aureus) directly into the posterior thigh muscle of each mouse.
-
Therapy Initiation: Begin antibiotic treatment at a defined time post-infection, typically 2 hours.[13] A cohort of mice is often sacrificed at this point to determine the baseline bacterial burden.
-
Dosing: Administer Ceftaroline Fosamil via the chosen route (e.g., subcutaneous) at the predetermined dose and frequency for a set duration (e.g., 24 hours).[4] Control animals receive a saline vehicle.
-
Endpoint Measurement: At the end of the treatment period (e.g., 24 hours), humanely euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the final bacterial load (CFU/gram of tissue).
-
Data Analysis: Calculate the change in log₁₀ CFU/gram of tissue over the 24-hour period relative to the 0-hour controls to determine the net antibacterial effect (stasis, 1-log kill, etc.).
Protocol 2: Single-Dose Pharmacokinetic Study
This protocol is used to determine key PK parameters like Cmax, AUC, and half-life in a specific animal model.[5]
-
Animal Preparation: Acclimate animals (e.g., Sprague-Dawley rats) to the laboratory conditions.
-
Dosing: Administer a single, precise dose of Ceftaroline Fosamil via the desired route (e.g., 20 mg/kg IV or IM).[5]
-
Blood Sampling: Collect serial blood samples at predetermined time points. A typical schedule includes pre-dose (0) and post-dose time points such as 5, 15, 30, 60, and 90 minutes, and 2, 4, and 8 hours.[5] Samples are collected from an appropriate site (e.g., tail vein in rats).
-
Sample Processing: Process blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of active ceftaroline in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
PK Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (AUC, Cmax, t½, Tmax) from the plasma concentration-time data.
Visualizations
Caption: Workflow for a preclinical Ceftaroline efficacy study.
Caption: Metabolic pathway of Ceftaroline Fosamil in vivo.
Caption: Relationship between dosing, PK, MIC, and PD outcome.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics of Ceftaroline in Rats, Rabbits, and Monkeys following a Single Intravenous or Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbt.nhs.uk [nbt.nhs.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Ceftaroline fosamil doses and breakpoints for Staphylococcus aureus in complicated skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Item - Physical and chemical stability of ceftaroline in an elastomeric infusion device - University of Tasmania - Figshare [figshare.utas.edu.au]
- 19. researchgate.net [researchgate.net]
challenges in Ceftaroline Fosamil susceptibility testing interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Ceftaroline Fosamil susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in interpreting Ceftaroline Fosamil susceptibility results?
A1: The primary challenges in interpreting Ceftaroline susceptibility results for Staphylococcus aureus (including MRSA) stem from the poor discrimination by routine laboratory methods for isolates with Minimum Inhibitory Concentrations (MICs) of 1 and 2 mg/L.[1][2][3] This issue is compounded by discrepancies between different testing methodologies and varying interpretive criteria from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][4]
Q2: Why do different susceptibility testing methods (disk diffusion, Etest, broth microdilution) sometimes give conflicting results for Ceftaroline?
A2: Discrepancies between methods are a significant challenge. Studies have shown that while there is good overall agreement, Etest can underestimate MICs compared to the gold standard broth microdilution (BMD).[5] For instance, a notable number of MRSA isolates identified as resistant by BMD were categorized as susceptible by Etest, leading to "very major errors".[6][7] Similarly, disk diffusion methods have shown poor categorical agreement with BMD under both CLSI and EUCAST guidelines.[5][8] This variability can be attributed to factors like systematic biases in laboratories and the inherent difficulty in visually interpreting zone edges or the end of growth on gradient strips.[1][2]
Q3: How do CLSI and EUCAST breakpoints for Ceftaroline differ for S. aureus?
A3: CLSI and EUCAST have historically had different breakpoints, which can lead to different interpretations of susceptibility. The CLSI has introduced a "Susceptible-Dose Dependent" (SDD) category for isolates with MICs of 2-4 mg/L, which is not present in the EUCAST guidelines.[5][9][10] This means an isolate with an MIC of 2 mg/L might be considered "Intermediate" or "SDD" by CLSI, but "Resistant" by EUCAST.[1][2] These differences arise from the analysis of microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical data.[11]
Q4: What are the known resistance mechanisms to Ceftaroline in S. aureus?
A4: Resistance to Ceftaroline in S. aureus is primarily mediated by alterations in penicillin-binding proteins (PBPs). Mutations in PBP2a, the protein responsible for methicillin resistance, are a key factor.[12][13] Specific amino acid substitutions, both within and outside the transpeptidase-binding pocket of PBP2a, can lead to elevated Ceftaroline MICs.[9][10][13][14] Additionally, mutations in other PBPs, such as PBP2 and PBP3, have been shown to increase Ceftaroline MICs.[12][13]
Troubleshooting Guides
Problem 1: My disk diffusion and broth microdilution results for Ceftaroline susceptibility are discordant.
-
Possible Cause: Inherent variability between the methods. Disk diffusion is known to have lower categorical agreement with the reference broth microdilution method for Ceftaroline.[5][8]
-
Troubleshooting Steps:
-
Confirm with Broth Microdilution: The broth microdilution method is considered the gold standard. If discordant results are critical, re-testing with BMD is recommended.[5]
-
Review Quality Control (QC): Ensure that QC strains are tested daily and that the results fall within the acceptable ranges for both methods. For S. aureus ATCC 29213, the EUCAST established a QC range of 24-30 mm for the 5-μg disk.[15][16]
-
Standardize Inoculum and Reading: Pay close attention to inoculum density and ensure a standardized method for reading zone diameters to minimize subjective interpretation.[1]
-
Problem 2: I have an MRSA isolate with a Ceftaroline MIC of 2 mg/L. How should I interpret this?
-
Possible Cause: This MIC value falls at a critical breakpoint where interpretation differs between CLSI and EUCAST guidelines.
-
Troubleshooting Steps:
-
Apply Appropriate Guidelines: Report the interpretation based on the guidelines followed in your laboratory (CLSI or EUCAST). Be aware of the different clinical implications.
-
Consider the "Susceptible-Dose Dependent" (SDD) Category: If following CLSI guidelines, an MIC of 2-4 mg/L is categorized as SDD, suggesting that a higher dose of Ceftaroline may be required for effective treatment.[5][9][11]
-
Molecular Characterization: If feasible, consider molecular testing for mutations in PBP2a, as specific mutations are associated with elevated Ceftaroline MICs.[9][10][13][14]
-
Data Presentation
Table 1: Comparison of CLSI and EUCAST Breakpoints for Ceftaroline against S. aureus
| Category | CLSI MIC (μg/mL)[5][9][17] | EUCAST MIC (μg/mL)[1][9] | CLSI Disk Diffusion (30 μg disk) (mm)[5][11][17] | EUCAST Disk Diffusion (5 μg disk) (mm)[15][16] |
| Susceptible | ≤1 | ≤1 | ≥25 | ≥20 |
| Susceptible-Dose Dependent (SDD) | 2-4 | N/A | 20-24 | N/A |
| Intermediate | N/A | N/A | N/A | N/A |
| Resistant | ≥8 | >1 | ≤19 | <20 |
Note: Breakpoints are subject to change and users should always refer to the latest versions of the CLSI and EUCAST documents.
Experimental Protocols
1. Broth Microdilution (BMD) MIC Testing
This protocol is based on the reference method described by CLSI.
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Ceftaroline powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., S. aureus ATCC 29213)
-
-
Procedure:
-
Prepare serial two-fold dilutions of Ceftaroline in CAMHB in the microtiter plates.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of Ceftaroline that completely inhibits visible growth of the organism.
-
2. Disk Diffusion Susceptibility Testing
This protocol is based on the methods described by CLSI and EUCAST.
-
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Ceftaroline disks (5 μg for EUCAST, 30 μg for CLSI)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control strains (e.g., S. aureus ATCC 29213)
-
-
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the Ceftaroline disk to the center of the inoculated plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the results based on the zone diameter breakpoints provided by CLSI or EUCAST.
-
Visualizations
Caption: Workflow for Ceftaroline susceptibility testing and interpretation.
Caption: Logic for interpreting Ceftaroline MIC results using CLSI vs. EUCAST.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Susceptibility testing challenges with ceftaroline, MRSA and a 1 mg/L breakpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethjhealths.org [ethjhealths.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FDA Rationale for Recognition Decision: Ceftaroline fosamil | FDA [fda.gov]
avoiding Ceftaroline Fosamil degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ceftaroline Fosamil during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Ceftaroline Fosamil degradation?
A1: Ceftaroline Fosamil is susceptible to degradation under several conditions. The primary factors include:
-
Temperature: Elevated temperatures accelerate degradation.[1][2] The amorphous form of Ceftaroline Fosamil is particularly unstable even at 8°C.[3]
-
pH: The stability of Ceftaroline Fosamil is pH-dependent. It is unstable in basic (alkaline) conditions and relatively stable in acidic conditions.[2][4]
-
Light: Exposure to light, particularly UVC, can lead to significant degradation.[2][5] Photodegradation is a notable sensitivity.[5]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can cause degradation.[2][6]
-
Moisture: The moisture content of the solid form is a critical factor for its stability. A moisture content of approximately 3% is considered optimal for the stability of the crystalline form.[3]
-
Enzymatic Activity: As a prodrug, Ceftaroline Fosamil is converted to its active form, ceftaroline, by plasma phosphatases.[7] Hydrolysis of the beta-lactam ring can also occur, leading to inactive metabolites.[7]
Q2: What are the recommended storage conditions for Ceftaroline Fosamil?
A2: Proper storage is crucial to maintain the integrity of Ceftaroline Fosamil.
-
Solid Form: Unopened vials of the powdered drug should be stored at controlled room temperature, 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[8][9] The crystalline form is more stable than the amorphous form.[3] It should be stored in a well-closed container and protected from light.[10][11]
-
Reconstituted Solutions: After reconstitution, the solution should ideally be used immediately.[11] If not used immediately, stability depends on the temperature and the diluent used. Reconstituted solutions are generally stable for up to 6 hours at room temperature and up to 24 hours when refrigerated at 2-8°C (36-46°F).[8][9][12][13][14]
Q3: What are the main degradation products of Ceftaroline Fosamil?
A3: The primary degradation pathway involves the conversion of the prodrug, Ceftaroline Fosamil, to the active drug, ceftaroline, through the action of phosphatase enzymes.[7] Further degradation can occur through the hydrolysis of the β-lactam ring, resulting in the inactive, open-ring metabolite ceftaroline M-1.[7] Forced degradation studies have identified several other degradation products, including those resulting from modifications to the side chain and the cephalosporin ring.[1][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of Ceftaroline Fosamil in analytical assays. | Sample degradation due to high temperature during processing. | Maintain samples at low temperatures (e.g., on ice) throughout the preparation process. Use pre-chilled solvents and vials. |
| Degradation due to inappropriate pH of the sample matrix or solvent. | Ensure the pH of all solutions is within a stable range for Ceftaroline Fosamil (avoid basic conditions).[4] Buffer samples to a slightly acidic or neutral pH if possible. | |
| Photodegradation from exposure to light. | Protect samples from light at all stages of preparation by using amber vials or covering containers with aluminum foil.[5] | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Review the sample handling procedure to identify potential causes of degradation (temperature, pH, light exposure). Compare the retention times of unknown peaks with known degradation products if standards are available. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. | |
| Inconsistent results between replicate samples. | Non-homogenous sample or incomplete dissolution. | Ensure the powdered drug is fully dissolved by gentle mixing.[8] Vortex or sonicate briefly if necessary, but avoid excessive heating. |
| Variable degradation rates between samples due to differences in handling time or conditions. | Standardize the entire sample preparation workflow, ensuring consistent timing and conditions for all samples. |
Data Summary
Table 1: Stability of Reconstituted Ceftaroline Fosamil Solutions
| Diluent | Concentration Range | Storage Condition | Stability Duration | Reference |
| 0.9% Sodium Chloride | 4 to 12 mg/mL | Room Temperature | Up to 6 hours | [12][14] |
| Refrigerated (2-8°C) | Up to 24 hours | [12][14] | ||
| 5% Dextrose | 4 to 12 mg/mL | Room Temperature | Up to 6 hours | [12][14] |
| Refrigerated (2-8°C) | Up to 24 hours | [12][14] | ||
| 5% Glucose Solution | 2.4 mg/mL | Room Temperature (25°C) | Significant decay (~65%) | [1] |
| Refrigerated (4°C) | More stable than at 25°C | [1] | ||
| Saline Diluent | Not specified | Refrigerated | 93.99% residual content after 48 hours | [15] |
| 5% Glucose Diluent | Not specified | Refrigerated | 97.18% residual content after 48 hours | [15] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acidic (0.1M HCl) | Stable | [2] |
| Basic (0.1M and 0.01M NaOH) | Unstable | [2][4] |
| Oxidative (3.0% H₂O₂) | Unstable | [2][6] |
| Thermal (40°C and 60°C) | Unstable | [1][2] |
| Photolytic (UVA light) | Stable | [2] |
| Photolytic (UVC light) | Unstable | [2] |
Experimental Protocols
Protocol 1: Preparation of Ceftaroline Fosamil Standard Solution for HPLC Analysis
-
Materials:
-
Ceftaroline Fosamil reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
0.1% Formic acid in water
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Amber glass vials
-
-
Procedure:
-
Accurately weigh the required amount of Ceftaroline Fosamil reference standard using a calibrated analytical balance.
-
Transfer the weighed powder to a clean, amber volumetric flask.
-
Dissolve the powder in a suitable diluent, such as a mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[4]
-
Ensure complete dissolution by gentle swirling or brief sonication in a cool water bath. Avoid vigorous shaking.
-
Make up the volume to the mark with the diluent and mix thoroughly.
-
Prepare serial dilutions as required for the calibration curve using amber volumetric flasks.
-
Transfer the final solutions to amber HPLC vials and cap them immediately.
-
Store the prepared solutions at 2-8°C and protect from light until analysis. Analyze within the established stability window (typically within 24 hours).
-
Protocol 2: Forced Degradation Study of Ceftaroline Fosamil
-
Materials:
-
Ceftaroline Fosamil
-
1N HCl
-
1N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Purified water
-
UV chamber (UVC light source)
-
Thermostatically controlled oven
-
pH meter
-
-
Procedure:
-
Acid Degradation: To a solution of Ceftaroline Fosamil, add 1N HCl to achieve a final concentration of 0.1N. Incubate at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with 1N NaOH before analysis.[6]
-
Base Degradation: To a solution of Ceftaroline Fosamil, add 1N NaOH to achieve a final concentration of 0.1N. Incubate at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 1N HCl before analysis.[6]
-
Oxidative Degradation: To a solution of Ceftaroline Fosamil, add 3% H₂O₂. Incubate at room temperature for a specified period (e.g., 1 hour).[6]
-
Thermal Degradation: Place a solid sample or a solution of Ceftaroline Fosamil in a thermostatically controlled oven at a specific temperature (e.g., 60°C) for a defined duration.[1][2]
-
Photodegradation: Expose a solution of Ceftaroline Fosamil to UVC light in a UV chamber for a set time.
-
Control Sample: Prepare a control sample by dissolving Ceftaroline Fosamil in the same diluent and keeping it at room temperature, protected from light.
-
Analyze all stressed samples and the control sample by a stability-indicating HPLC or UPLC-MS/MS method.[4][6]
-
Visualizations
Caption: Major degradation pathways of Ceftaroline Fosamil.
Caption: Recommended workflow for preparing Ceftaroline Fosamil samples.
Caption: Troubleshooting logic for inaccurate Ceftaroline Fosamil results.
References
- 1. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. globalrph.com [globalrph.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. rxabbvie.com [rxabbvie.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Ceftaroline Fosamil Synthesis
Welcome to the Technical Support Center for the synthesis of Ceftaroline Fosamil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Ceftaroline Fosamil, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Final Coupling Step
-
Question: We are experiencing low yields during the final coupling of the cephalosporin core with the side chain. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in the final coupling step are a common challenge. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Tetrahydrofuran (THF) is a commonly used solvent, and organic bases like triethylamine are often employed.[1] Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of activated intermediates.
-
Inefficient Activation of the Side Chain: The carboxylic acid of the side chain must be activated for efficient coupling. The use of phosphorus pentachloride (PCl5) to form the acid chloride is a documented method.[1][2] Incomplete activation will result in unreacted starting material.
-
Degradation of Reactants or Product: Cephalosporin cores can be sensitive to harsh conditions. Prolonged reaction times or high temperatures can lead to degradation. Monitor the reaction progress by HPLC to determine the optimal reaction time.
-
Impure Intermediates: The purity of the cephalosporin core and the side chain is paramount. Impurities can interfere with the reaction or lead to the formation of byproducts, complicating purification and reducing the isolated yield. Ensure all intermediates are thoroughly purified and characterized before use.
Troubleshooting Workflow:
Troubleshooting workflow for low coupling yield. -
Issue 2: Formation of Impurities During Synthesis
-
Question: We are observing significant impurity formation during our synthesis, which is making purification difficult and lowering the overall yield. How can we control impurity formation?
-
Answer: Impurity formation is a critical aspect to control in a multi-step synthesis. Common impurities in the Ceftaroline Fosamil synthesis can arise from side reactions or degradation.
-
Process-Related Impurities: These can include unreacted starting materials, intermediates from incomplete reactions, or byproducts from side reactions. For instance, the formation of isomers of the cephalosporin core can occur. Using milder reaction conditions and ensuring complete conversion at each step can minimize these.
-
Degradation Impurities: The β-lactam ring in the cephalosporin core is susceptible to hydrolysis under both acidic and basic conditions. Careful control of pH during reactions and work-ups is essential.
-
Control Strategies:
-
In-process Control: Monitor each reaction step by HPLC to ensure complete conversion of the starting material before proceeding to the next step.
-
Purification of Intermediates: Do not carry forward impurities from one step to the next. Each intermediate should be purified to a high degree.
-
Optimized Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: We are struggling with the purification of the final Ceftaroline Fosamil product, leading to product loss. What are some effective purification strategies?
-
Answer: The purification of the final product can be challenging due to its polarity and potential for degradation.
-
Crystallization: This is a preferred method for obtaining high-purity final product. The choice of solvent system is critical. A mixture of an organic solvent and water is often used. For instance, crystallization from a mixture of acetic acid and water has been reported.[3]
-
Chromatography: While potentially costly and complex to scale up, preparative HPLC or column chromatography using macroporous adsorption resins can be effective for removing persistent impurities.
-
Nanofiltration: A more recent approach involves the use of nanofiltration to purify Ceftaroline Fosamil disodium salt. This method can be more efficient and scalable than traditional chromatography.[4]
Purification Strategy Logic:
Decision tree for Ceftaroline Fosamil purification. -
Frequently Asked Questions (FAQs)
-
Q1: What are the key intermediates in the synthesis of Ceftaroline Fosamil?
-
A1: Key intermediates include the 7-amino-3-substituted-3-cephem-4-carboxylic acid core and the activated (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl side chain. A common cephalosporin core intermediate is 7β-amino-3-[4-(1-methyl-4-pyridine)-2-thiazole sulfenyl]-3-cephem-4-carboxylic acid.[1]
-
-
Q2: What are some of the reported yields for the synthesis of Ceftaroline Fosamil?
-
A2: The overall yield can vary significantly depending on the synthetic route. Some patented methods claim high yields for specific steps or the overall process. For example, one method reports a yield of 95% for the final crystallization step.[3] However, reproducing these yields can be challenging and depends on careful optimization of each step.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction progress. It allows for the quantification of starting materials, intermediates, and the final product, as well as the detection of impurities.
-
-
Q4: What are the critical parameters to control for a high yield?
-
A4: The most critical parameters are:
-
Purity of starting materials and intermediates.
-
Strictly anhydrous reaction conditions.
-
Careful control of temperature.
-
Optimization of solvent and base.
-
Efficient activation of the carboxylic acid side chain.
-
Effective purification of the final product.
-
-
Experimental Protocols
The following are generalized experimental protocols based on published synthetic routes. Researchers should adapt these protocols to their specific laboratory conditions and available reagents.
Protocol 1: Synthesis of the Cephalosporin Core
This protocol outlines a general method for preparing a key intermediate.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester in an anhydrous solvent such as dimethylformamide (DMF).
-
Chlorination: Cool the solution to 0°C and slowly add a chlorinating agent (e.g., thionyl chloride).
-
Thioether Formation: In a separate flask, prepare the sodium salt of 4-(4-pyridyl)-1,3-thiazole-2-thiol. Add this salt to the reaction mixture.
-
Quaternization: After the reaction is complete (as monitored by HPLC), add a methylating agent (e.g., methyl iodide) to quaternize the pyridine ring.
-
Deprotection: Remove the protecting groups using appropriate reagents (e.g., p-cresol and immobilized penicillinase).[3]
-
Work-up and Purification: Quench the reaction, extract the product, and purify by crystallization or chromatography.
Protocol 2: Final Coupling and Synthesis of Ceftaroline Fosamil
This protocol describes the final coupling step.
-
Side Chain Activation: In a separate flask, suspend (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid in an anhydrous solvent (e.g., ethyl acetate) and add PCl5 to form the acid chloride.[2]
-
Coupling Reaction: Add the activated side chain solution to a solution of the deprotected cephalosporin core in a suitable solvent (e.g., THF) in the presence of a base (e.g., triethylamine).[1]
-
Phosphorylation and Hydrolysis: Subsequent steps involve phosphorylation and hydrolysis to yield the final Ceftaroline Fosamil.[1]
-
Purification: The final product is typically purified by crystallization from a solvent system like acetic acid/water.
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Synthetic Route | Reagents | Solvent | Reported Yield | Source |
| Final Crystallization | Route A | Acetic Acid, Water | - | 95% | CN104725425A[3] |
| Final Crystallization | Route B | Acetic Acid, Water, Ethanol | - | 94% | CN104725425A[3] |
| Intermediate Purification | Nanofiltration | Water, Ethanol | - | Purity >99% | CN106565784B[4] |
Note: The yields reported in patents may not be readily reproducible and often represent optimized conditions.
Experimental Workflow Diagram
References
- 1. CN104163803A - Synthesis method of ceftaroline fosamil - Google Patents [patents.google.com]
- 2. Portico [access.portico.org]
- 3. CN104725425A - Preparation method for ceftaroline fosamil - Google Patents [patents.google.com]
- 4. CN106565784B - The purification process of Ceftaroline Fosamil disodium salt - Google Patents [patents.google.com]
minimizing variability in Ceftaroline Fosamil MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Ceftaroline fosamil Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is Ceftaroline fosamil and how does it work?
A1: Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic. It is a prodrug that is rapidly converted in the body to its active form, ceftaroline.[1][2][3][4] Ceftaroline exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[2][3][4][5] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus (MRSA).[2][3][5]
Q2: What are the established clinical breakpoints for Ceftaroline?
A2: Clinical breakpoints for Ceftaroline are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints can be revised, so it is crucial to consult the latest guidelines. For Staphylococcus aureus, for example, CLSI has revised breakpoints to include a "susceptible-dose dependent" (SDD) category.[6][7][8]
Q3: Is Ceftaroline susceptible to the "inoculum effect"?
A3: The inoculum effect, a significant increase in MIC at high bacterial densities, has been a concern for some cephalosporins like cefazolin when tested against certain strains of Staphylococcus aureus.[9][10][11] However, studies have shown that ceftaroline is not significantly affected by this phenomenon, making it a potentially more reliable agent for treating high-inoculum infections.[9][12]
Q4: How stable is Ceftaroline fosamil in solution for MIC testing?
A4: Ceftaroline fosamil's stability is dependent on the diluent, concentration, and storage temperature. Studies have shown that it is more stable in 0.9% sodium chloride than in 5% dextrose solution.[13][14] For laboratory use, it is recommended to prepare fresh stock solutions. If storage is necessary, refrigerating at 2-8°C can maintain potency for up to 24 hours.[14] Long-term storage of stock solutions is not recommended due to the potential for degradation.
Troubleshooting Guide
Variability in Ceftaroline fosamil MIC results can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Inconsistent or Unexpected MIC Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | - Verify the calculation of the stock solution concentration, accounting for the potency of the Ceftaroline fosamil powder.[15] - Ensure complete dissolution of the powder. - Prepare fresh stock solutions for each experiment to avoid degradation.[13][16] - Use a validated method to confirm the concentration of the stock solution if variability persists. |
| Improper Inoculum Preparation | - Ensure the bacterial suspension is at the correct turbidity (e.g., 0.5 McFarland standard). - Prepare the final inoculum dilution accurately to achieve the target colony-forming units (CFU)/mL in the wells.[15] - Use fresh, well-isolated colonies of the test organism. |
| Media Composition Variability | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST for non-fastidious organisms. - Ensure the pH of the media is within the recommended range (7.2-7.4). - Be aware that different lots of media can have slight variations. |
| Incubation Conditions | - Maintain a consistent incubation temperature of 35°C ± 2°C. - Ensure a consistent incubation time, typically 16-20 hours for most bacteria. |
| Reading and Interpretation Errors | - Read the MIC as the lowest concentration of Ceftaroline that completely inhibits visible growth. - Use a standardized light source and background for reading plates. - Be aware of the potential for "trailing endpoints" and establish a clear criterion for determining the MIC. |
Issue 2: Discrepancies Between Different Testing Methods (e.g., Broth Microdilution vs. Etest)
Studies have shown that while there is generally good concordance between broth microdilution (BMD) and Etest for Ceftaroline, discrepancies can occur, particularly for MRSA isolates with MICs near the breakpoint.[1][3][4][5][17][18]
Troubleshooting Steps:
-
Confirm with a Reference Method: If a critical discrepancy is observed, re-test the isolate using the reference method, which is broth microdilution.
-
Careful Etest Reading: When using Etest, pay close attention to the reading of the elliptical zone of inhibition. Duplicate testing may be beneficial for isolates with MICs close to the breakpoint.[1][3][5][17]
-
Consider the Limitations: Be aware that gradient diffusion methods like Etest can sometimes underestimate the MIC compared to broth microdilution for Ceftaroline against MRSA.[1][3][5][17]
Experimental Protocols
Broth Microdilution MIC Testing Protocol for Ceftaroline Fosamil
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Ceftaroline Fosamil Stock Solution:
-
Calculate the required amount of Ceftaroline fosamil powder based on its potency (provided by the manufacturer) to prepare a concentrated stock solution (e.g., 1280 µg/mL).
-
Use an appropriate solvent for dissolution as recommended by the manufacturer, typically sterile water or a buffer.
-
Ensure complete dissolution. It is recommended to prepare this solution fresh on the day of the experiment.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the Ceftaroline fosamil stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate wells.
-
The final volume in each well is typically 100 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the Ceftaroline dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of Ceftaroline that completely inhibits visible growth of the organism.
-
Compare the obtained MIC value to the current CLSI or EUCAST breakpoints to determine if the isolate is susceptible, intermediate/susceptible-dose dependent, or resistant.
-
Data Presentation
Table 1: Factors Influencing Ceftaroline Fosamil MIC Variability
| Factor | Potential Impact on MIC | Recommendations for Minimization |
| Drug Preparation | Inaccurate concentration leading to falsely high or low MICs. Degradation of the active compound. | Use a calibrated balance. Account for drug potency. Prepare fresh solutions. |
| Inoculum Size | Higher inoculum can potentially increase the MIC (inoculum effect). | Standardize inoculum to 0.5 McFarland. Ensure final concentration is ~5x10^5 CFU/mL. |
| Growth Medium | pH and cation concentration can affect drug activity. | Use cation-adjusted Mueller-Hinton broth. Verify pH is between 7.2 and 7.4. |
| Incubation | Sub-optimal temperature or duration can affect bacterial growth and drug activity. | Incubate at 35°C ± 2°C for 16-20 hours. |
| Testing Method | Inter-method discrepancies (e.g., BMD vs. Etest). | Use the reference broth microdilution method for confirmation of critical results. |
Table 2: CLSI and EUCAST Breakpoints for S. aureus
| Guideline | Susceptible | Susceptible-Dose Dependent / Intermediate | Resistant |
| CLSI (2019) | ≤1 µg/mL | 2-4 µg/mL | ≥8 µg/mL |
| EUCAST | ≤1 µg/mL | - | >1 µg/mL |
Note: Breakpoints are subject to change. Always refer to the most current versions of the CLSI and EUCAST guidelines.[6][7][8]
Visualizations
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Ceftaroline fosamil.
Caption: A logical troubleshooting workflow for addressing inconsistent Ceftaroline fosamil MIC results.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. In vitro antimicrobial activity of a new cephalosporin, ceftaroline, and determination of quality control ranges for MIC testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Comparison of Etest and broth microdilution for evaluating the susceptibility of Staphylococcus aureus and Streptococcus pneumoniae to ceftaroline and of carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa to ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Subinhibitory Concentrations of Ceftaroline on Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Ceftaroline against Methicillin-Susceptible Staphylococcus aureus Exhibiting the Cefazolin High-Inoculum Effect in a Rat Model of Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. Efficacy of Ceftaroline against Methicillin-Susceptible Staphylococcus aureus Exhibiting the Cefazolin High-Inoculum Effect in a Rat Model of Endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. Simultaneous monitoring of ceftaroline fosamil and its active form ceftaroline during stability study of commercial sample - a new stability-indicating HPLC method, drug decomposition in clinical use conditions and degradation products by LC-MS | Semantic Scholar [semanticscholar.org]
- 17. Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
troubleshooting inconsistent results in Ceftaroline in vitro studies
Welcome to the technical support center for Ceftaroline in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clarity on experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: My Ceftaroline MIC values for Staphylococcus aureus are higher than expected. What are the potential causes?
A1: Several factors can contribute to elevated Ceftaroline MIC values against S. aureus, particularly MRSA. These include:
-
Bacterial Strain and Clonal Complex: Certain MRSA clones, such as CC239, have been associated with higher ceftaroline non-susceptibility rates.[1]
-
Mutations in Penicillin-Binding Protein 2a (PBP2a): Alterations in the mecA gene, which encodes PBP2a, are a primary driver of resistance. Specific amino acid substitutions, even single ones, in the transpeptidase or allosteric domains of PBP2a can reduce Ceftaroline's binding affinity, leading to increased MICs.[2][3][4] High-level resistance (MIC > 32 µg/mL) has been linked to mutations in the PBP2a active site.[2]
-
Mutations in Other Genes: Changes in genes like gdpP and those related to the GraS/GraR two-component system can also contribute to reduced susceptibility.[3]
-
Testing Methodology: Discrepancies can arise between different susceptibility testing methods, such as broth microdilution (the reference method), Etest, and disk diffusion.[1][4][5] Etest, for instance, has been reported to sometimes overestimate or underestimate MICs compared to broth microdilution.[1]
-
Inoculum Size: A higher bacterial inoculum can sometimes lead to elevated MIC values for beta-lactam antibiotics.[6][7]
Q2: I'm observing bacterial regrowth in my time-kill assays with Ceftaroline. Does this indicate the development of resistance?
A2: Not necessarily. While the emergence of resistance is a possibility, bacterial regrowth in time-kill assays can occur for other reasons. One study observed regrowth after 32 hours of Ceftaroline exposure that was not correlated with resistance, drug instability, or tolerance.[8] It is crucial to perform post-exposure susceptibility testing on the regrown colonies to confirm if the MIC has increased.
Q3: Can Ceftaroline induce resistance in vitro?
A3: Yes, in vitro studies have shown that resistance to Ceftaroline can be selected for through serial passage. Different genetic pathways can be involved depending on the bacterial strain. For example, in some MRSA strains, mutations in gdpP and graS have been observed, while in others, mutations in pbp4 or mecA are responsible for the development of resistance.[3]
Q4: What are the recommended quality control (QC) strains for Ceftaroline susceptibility testing?
A4: While specific QC ranges are established by standards organizations like CLSI, studies determining these ranges have used standard ATCC reference strains. It is essential to consult the latest CLSI (or equivalent) guidelines for the appropriate QC strains and their expected MIC and disk diffusion zone diameter ranges.
Troubleshooting Guides
Issue: High Variability in MIC Results
If you are experiencing significant well-to-well or day-to-day variability in your Ceftaroline MIC assays, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) and that the final concentration in the wells is as per the protocol (typically 5 x 10^5 CFU/mL). |
| Media and Reagents | Verify the quality and correct preparation of the Mueller-Hinton broth, including cation adjustments as required by CLSI.[9] Ensure the Ceftaroline stock solution is properly prepared, stored, and not expired. |
| Incubation Conditions | Confirm that incubators are maintaining the correct temperature (35°C ± 2°C) and atmosphere for the duration of the assay (typically 16-20 hours). |
| Plate Reading | Use a consistent light source and reading method (manual or automated) to determine the MIC endpoint (the lowest concentration with no visible growth). |
Issue: Discrepancies Between Different Susceptibility Testing Methods
It is not uncommon to find that MIC values from Etest or zone diameters from disk diffusion do not perfectly correlate with broth microdilution MICs.
| Potential Cause | Troubleshooting Step |
| Methodological Differences | Be aware that different methods have inherent variabilities. Broth microdilution is the reference standard. Etest and disk diffusion can be influenced by factors like agar depth and moisture content.[1][5] |
| Breakpoint Interpretation | Ensure you are using the correct interpretive criteria (breakpoints) for the specific method and regulatory body (e.g., CLSI, EUCAST). These breakpoints can be revised.[4][10] |
| Poor Discrimination at Breakpoint | Routine diagnostic tests may struggle to reliably distinguish between MICs that are close to the susceptibility breakpoint (e.g., 1 vs. 2 µg/mL).[5][11] |
Quantitative Data Summary
Table 1: Ceftaroline MIC Distribution for S. aureus
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
| S. aureus (overall) | 0.25 | 1 | 97.2 | [9] |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.25 | 100 | [9] |
| Methicillin-Resistant S. aureus (MRSA) | 1 | 1 | 93.4 | [9] |
| MRSA (from another study) | 0.5 | 2 | 89.3 | [12] |
| MRSA (from bloodstream infections) | - | 2 | 89.8 | [13] |
Note: Susceptibility rates can vary based on geographical location and the specific breakpoints used (CLSI/EUCAST).[14]
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Ceftaroline Stock Solution: Dissolve Ceftaroline powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Microtiter Plate: Dispense the diluted Ceftaroline into the wells of a 96-well microtiter plate to create a two-fold serial dilution (e.g., from 16 µg/mL to 0.015 µg/mL).
-
Inoculate Plate: Add the diluted bacterial suspension to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of Ceftaroline that completely inhibits visible growth.
Time-Kill Assay
-
Prepare Cultures: Grow bacteria overnight and then dilute into fresh CAMHB to an initial concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add Antibiotic: Add Ceftaroline at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).[15] Include a growth control without antibiotic.
-
Incubate: Incubate the cultures at 37°C with shaking.
-
Sample Collection: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove aliquots from each culture.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots in saline and plate onto appropriate agar (e.g., Tryptic Soy Agar).
-
Incubate Plates: Incubate the plates overnight at 37°C.
-
Count Colonies: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time.
Visualizations
Caption: Troubleshooting workflow for inconsistent Ceftaroline MIC results.
Caption: Ceftaroline's mechanism of action and key resistance pathways in MRSA.
References
- 1. Reduced In Vitro Activity of Ceftaroline by Etest among Clonal Complex 239 Methicillin-Resistant Staphylococcus aureus Clinical Strains from Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Ceftaroline Resistance Selection of Methicillin-Resistant Staphylococcus aureus Involves Different Genetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of ceftaroline (PPI-0903M, T-91825) against bacteria with defined resistance mechanisms and phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of ceftaroline against methicillin-resistant Staphylococcus aureus and heterogeneous vancomycin-intermediate S. aureus in a hollow fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Activity Of Ceftaroline And Comparators Against Staphylococcus aureus Isolates: Results From 6 Years Of The ATLAS Program (2012 To 2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ethjhealths.org [ethjhealths.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Method Validation for Ceftaroline Fosamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ceftaroline Fosamil. It also benchmarks HPLC performance against alternative analytical techniques, offering supporting experimental data and detailed methodologies to aid in the selection and implementation of the most suitable assay for your research and quality control needs.
Comparative Analysis of Analytical Methods for Ceftaroline Fosamil
The determination of Ceftaroline Fosamil in bulk drug and pharmaceutical formulations requires robust and reliable analytical methods. While HPLC is a widely adopted technique, other methods like Ultra-Performance Liquid Chromatography (UPLC) and microbiological assays offer distinct advantages.
| Parameter | HPLC | UPLC-MS/MS | Microbiological Assay |
| Principle | Chromatographic separation based on polarity | Chromatographic separation with mass spectrometric detection | Inhibition of microbial growth |
| Specificity | High, can separate from degradation products | Very high, provides mass confirmation | Lower, may be affected by other antimicrobials |
| Sensitivity | Good | Excellent (LOD: 30 ng/mL, LOQ: 100 ng/mL)[1][2] | Moderate |
| Analysis Time | Longer (typically > 4 minutes)[3][4] | Faster (typically < 3 minutes)[1][2] | Much longer (requires incubation) |
| Solvent Consumption | Higher | Lower[5] | Minimal |
| Cost | Moderate | High | Low |
| Application | Routine quality control, stability studies | Research, impurity profiling, bioanalysis | Potency determination |
Performance Comparison of Validated Stability-Indicating HPLC Methods
Several stability-indicating RP-HPLC methods have been developed and validated for Ceftaroline Fosamil. The following table summarizes the key chromatographic conditions and validation parameters from various studies, offering a side-by-side comparison to facilitate method selection.
| Parameter | Method 1 [6][7] | Method 2 [8] | Method 3 [3] | Method 4 [4] |
| Column | C18 X-terra (250 mm × 4.6 mm, 5 µm) | Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) | X-Bridge shield RP (100mm x 4.6mm, 5µ) | Waters X-Bridge Shield C-18 (150 mm x 4.6mm, 5µm) |
| Mobile Phase | Buffer : Acetonitrile : Methanol (40:30:30) | Water with 1.0 % triethylamine (pH 5.0) : Acetonitrile (87:13 v/v) | Acetonitrile : Ammonium dihydrogen ortho phosphate buffer (10:90) | Acetonitrile : Ammonium dihydrogen phosphate buffer (pH 9.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 242 nm | 242 nm | 242.6 nm | 214 nm |
| Retention Time | 3.53 min | Not specified | 4.312 min | 4.334 min |
| Linearity Range | 40 - 120 µg/mL | 5.0 - 60.0 µg/mL | 50 - 250 µg/mL | 25 - 125 ppm |
| Correlation Coefficient (r²) | 0.9999 | 0.9996 | >0.999 | Not specified |
| Accuracy (% Recovery) | 99.5 - 100.2% | 100.68% | 95 - 98% | Not specified |
| Precision (% RSD) | < 0.85% | < 0.93% | Not specified | Not specified |
Forced Degradation Studies Summary
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. Ceftaroline Fosamil has been subjected to various stress conditions as per ICH guidelines.
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Stable or minor degradation | [1][6][7][8] |
| Alkali Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation | [3][8] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | [3][6][7][8] |
| Thermal (e.g., 60-70°C) | Degradation observed | [2][8][9] |
| Photolytic (e.g., UV light, sunlight) | Significant degradation | [8][10] |
Experimental Protocols
This section provides a detailed methodology for a typical stability-indicating HPLC method validation for Ceftaroline Fosamil, synthesized from the reviewed literature.[3][4][6][7][8]
1. Chromatographic System:
-
HPLC System: A gradient or isocratic HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Waters X-Bridge Shield C-18, 150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a defined ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 242 nm.[6][7][8]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.[3]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Ceftaroline Fosamil reference standard in a suitable diluent (e.g., a mixture of water and methanol) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 25-125 µg/mL).[4]
-
Sample Solution: Reconstitute the parenteral dosage form with the diluent to a known concentration within the linearity range.
3. Method Validation:
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or degradation products at the retention time of Ceftaroline Fosamil. Perform forced degradation studies to further assess specificity.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.[6][8]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard drug into the placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.[6][8]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day and calculate the Relative Standard Deviation (% RSD).[8]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment and calculate the % RSD.[8]
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm) and assess the impact on the results.[6][7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[3][10]
Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Forced degradation pathways of Ceftaroline Fosamil.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftaroline vs. Linezolid: A Head-to-Head Comparison in Preclinical Animal Models
For researchers and drug development professionals navigating the landscape of anti-MRSA (Methicillin-resistant Staphylococcus aureus) therapies, preclinical animal models provide critical insights into the comparative efficacy and pharmacokinetics of novel agents. This guide offers an objective, data-driven comparison of two prominent antibiotics, Ceftaroline and Linezolid, based on their performance in established animal models of infection.
Efficacy in a Rabbit Pneumonia Model
A key study investigated the in vivo activity of Ceftaroline fosamil (the prodrug of Ceftaroline) compared to Linezolid, clindamycin, and vancomycin in a severe rabbit pneumonia model induced by a Panton-Valentine leukocidin (PVL)-producing MRSA strain (USA300).[1][2] This model is particularly relevant as PVL is a cytotoxin associated with severe necrotizing pneumonia.
Quantitative Efficacy Data
| Efficacy Endpoint | Ceftaroline | Linezolid | Vancomycin | Control (No Treatment) |
| Mortality Rate | Significantly Reduced | Significantly Reduced | Not Significantly Reduced | High |
| Pulmonary Bacterial Titers (log10 CFU/g) | Greatly Reduced | Greatly Reduced | - | High |
| Splenic Bacterial Titers (log10 CFU/g) | Greatly Reduced | Reduced | - | High |
| Pulmonary Tissue Damage (Macroscopic Score) | Significantly Reduced | Reduced | - | High |
| PVL Concentration in Lungs | Greatly Reduced | Reduced | - | High |
Data synthesized from studies by G. Contamin et al.[1][2]
The results indicate that while both Ceftaroline and Linezolid were effective in reducing mortality and bacterial burden, Ceftaroline and clindamycin were noted as being particularly efficient.[1]
Experimental Protocol: Rabbit Pneumonia Model
Animal Model: New Zealand White rabbits.
Infection Induction:
-
Anesthetize the rabbits.
-
Intratracheally instill a suspension of a PVL-positive MRSA strain (e.g., USA300 clone).
Drug Administration:
-
Initiate treatment at a specified time post-infection (e.g., 5 hours).[2]
-
Administer drugs intravenously via a central venous catheter using computer-controlled infusion pumps to simulate human-equivalent dosing.
-
Ceftaroline fosamil: Simulated human dose of 600 mg every 12 hours.
-
Linezolid: Simulated human dose of 600 mg every 12 hours.
-
-
Continue treatment for a defined period (e.g., 48 hours).[1]
Endpoint Assessment:
-
Monitor survival rates over the course of the experiment.
-
At the end of the treatment period, euthanize the animals.
-
Harvest lungs and spleens for quantitative bacteriology (CFU counts).
-
Assess macroscopic lung damage using a scoring system.
-
Measure PVL concentration in lung tissue using an enzyme-linked immunosorbent assay (ELISA).[1]
Efficacy in a Rabbit Endocarditis Model
The comparative efficacy of Ceftaroline and Linezolid was also evaluated in a rabbit model of infective endocarditis caused by both MRSA and heterogeneous glycopeptide-intermediate S. aureus (hGISA).[3][4] This model is crucial for assessing bactericidal activity in the context of deep-seated, difficult-to-treat infections.
Quantitative Efficacy Data
| MRSA Strain | Treatment Group | Mean ± SD log10 CFU/g of Vegetation |
| MRSA (Vancomycin-Susceptible) | Control | 9.8 ± 0.6 |
| Vancomycin | 7.5 ± 0.7 | |
| Linezolid | 6.4 ± 1.1 | |
| Ceftaroline | <2 | |
| hGISA | Control | 10.1 ± 0.4 |
| Vancomycin | 8.9 ± 0.5 | |
| Linezolid | 8.1 ± 0.6 | |
| Ceftaroline | 3.8 ± 1.8 |
Data adapted from Jacqueline C, et al.[3][4]
In this model, Ceftaroline demonstrated superior in vivo bactericidal activity against both MRSA and hGISA strains compared to Linezolid and vancomycin.[3][4] Notably, Ceftaroline was the most effective treatment against the hGISA strain.[4]
Experimental Protocol: Rabbit Endocarditis Model
Animal Model: New Zealand White rabbits.
Infection Induction:
-
Induce traumatic aortic vegetations by inserting a catheter through the carotid artery into the left ventricle.
-
24 hours after catheter placement, inoculate the rabbits intravenously with a high inoculum (e.g., 10⁸ CFU) of the MRSA or hGISA strain.[4]
Drug Administration:
-
Begin treatment 24 hours after bacterial inoculation.
-
Administer drugs intravenously to mimic human dosing regimens for a duration of 4 days.
Endpoint Assessment:
-
After the 4-day treatment period, euthanize the rabbits.
-
Aseptically remove the aortic vegetations.
-
Homogenize the vegetations and perform quantitative cultures to determine the bacterial density (CFU/g).
Pharmacokinetic Comparison in Animal Models
Pharmacokinetic Parameters of Ceftaroline in Rabbits
A study by Ge et al. characterized the pharmacokinetics of Ceftaroline in rabbits following a single intravenous injection.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Dose | 20 mg/kg (IV) |
| Cmax (μg/mL) | 67.8 ± 3.77 |
| AUC0-∞ (h·μg/mL) | 37.0 ± 7.84 |
| t1/2 (h) | 0.410 ± 0.00701 |
Data from Ge Y, et al.
While a corresponding comprehensive pharmacokinetic profile for Linezolid in a rabbit model was not found in the reviewed literature, it is generally known to have excellent bioavailability and tissue penetration. The lack of a head-to-head pharmacokinetic study in the same rabbit model makes direct comparison of these parameters challenging.
Murine Models of Infection
Both Ceftaroline and Linezolid have been evaluated in various murine infection models, although direct head-to-head comparative studies are limited.
-
Ceftaroline: Has been shown to be effective in murine models of pneumonia and bacteremia. In a neutropenic murine lung infection model, human-simulated exposures of Ceftaroline achieved the necessary pharmacodynamic targets against MRSA.
-
Linezolid: Has been evaluated in murine models of bacteremia and skin and soft tissue infections (SSTI), where it has demonstrated efficacy.
A direct comparison of these two agents in a standardized murine model of SSTI or bacteremia would be a valuable addition to the preclinical data.
Summary and Conclusion
Based on the available animal model data, particularly from robust rabbit models of severe MRSA infections, Ceftaroline demonstrates potent in vivo efficacy that is comparable, and in some cases superior, to Linezolid.
-
In a rabbit model of PVL-MRSA pneumonia , both drugs significantly improved survival and reduced bacterial burden, with Ceftaroline showing high efficiency.[1]
-
In a rabbit model of MRSA and hGISA endocarditis , Ceftaroline exhibited superior bactericidal activity compared to Linezolid, especially against the more resistant hGISA strain.[3][4]
While direct comparative pharmacokinetic and murine model data are less complete, the existing evidence from severe infection models in rabbits suggests that Ceftaroline is a highly effective agent against challenging MRSA pathogens. These preclinical findings provide a strong rationale for the clinical application of Ceftaroline in severe infections caused by MRSA. Further head-to-head studies in other animal models would be beneficial to broaden the comparative scope.
References
- 1. Ceftaroline in complicated skin and skin-structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing probability of target attainment against Staphylococcus aureus for ceftaroline fosamil, vancomycin, daptomycin, linezolid, and ceftriaxone in complicated skin and soft tissue infection using pharmacokinetic/pharmacodynamic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcpsp.pk [jcpsp.pk]
A Comparative Guide to the In Vivo Validation of Ceftaroline's Pharmacodynamic Target
For Researchers, Scientists, and Drug Development Professionals
Ceftaroline, a fifth-generation cephalosporin, represents a significant advancement in the treatment of infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). Its unique efficacy stems from its high affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance. This guide provides an objective comparison of Ceftaroline's performance against key alternatives, supported by experimental data from in vivo models, and details the methodologies used to validate its primary pharmacodynamic target.
Mechanism of Action: Targeting the Fortress of MRSA
The antibacterial action of β-lactam antibiotics relies on the inhibition of Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. In MRSA, the acquisition of the mecA gene leads to the expression of PBP2a, which has a low affinity for most β-lactams, rendering them ineffective. Ceftaroline overcomes this resistance mechanism by binding to PBP2a with high affinity, effectively inhibiting cell wall synthesis and leading to bacterial cell death.[1][2][3] This potent interaction is the cornerstone of its anti-MRSA activity.
The binding affinity of Ceftaroline for PBP2a is substantially greater than that of other β-lactams. Studies have shown that Ceftaroline's affinity for PBP2a can be up to 256-fold higher than that of other agents.[4] This superior binding translates directly to lower minimum inhibitory concentrations (MICs) against MRSA strains.[5][6]
Comparative In Vivo Efficacy
The validation of PBP2a as Ceftaroline's primary target is substantiated by its superior performance in animal infection models compared to standard-of-care agents like Vancomycin and Daptomycin. The most common models include the neutropenic murine thigh and lung infection models, which allow for the precise evaluation of an antibiotic's bactericidal activity.
The key pharmacodynamic (PD) index for β-lactams is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). For Ceftaroline, a %fT>MIC of approximately 20-40% is typically required for bacterial stasis or a 1-log₁₀ reduction in bacterial colony-forming units (CFU) in these models.[7][8]
Table 1: Comparative Efficacy of Ceftaroline vs. Alternatives in Murine Infection Models
| Antibiotic | Model | MRSA Strain(s) | Efficacy Endpoint (24h) | Key Finding |
|---|---|---|---|---|
| Ceftaroline | Bacteremia | 5 Clinical Isolates | ~2.34 log₁₀ CFU/mL reduction (blood) [9] | Efficacy was not inferior to daptomycin and showed a greater bacterial reduction than vancomycin.[9] |
| Vancomycin | Bacteremia | 5 Clinical Isolates | ~1.84 log₁₀ CFU/mL reduction (blood)[9] | Less accentuated decrease in bacterial density compared to Ceftaroline and Daptomycin.[9][10] |
| Daptomycin | Bacteremia | 5 Clinical Isolates | ~2.30 log₁₀ CFU/mL reduction (blood)[9] | Efficacy was comparable to Ceftaroline.[9][10] |
| Ceftaroline | Pyomyositis | Clinical Isolate | Superior bacterial clearance | Significantly superior to Vancomycin (p ≤0.01).[11] |
| Vancomycin | Pyomyositis | Clinical Isolate | Inferior bacterial clearance | Significantly less effective than Ceftaroline and Linezolid.[11] |
| Ceftaroline | Pneumonia | 15 MRSA, 2 MSSA | 1-log₁₀ kill at 41% fT>MIC[8][12] | Human-simulated doses achieved the necessary pharmacodynamic targets for efficacy.[12] |
Comparison of Cellular Targets
Ceftaroline, Vancomycin, and Daptomycin all target the bacterial cell envelope but through distinct mechanisms. Ceftaroline's targeted inhibition of PBP2a is a key differentiator, particularly against MRSA. Vancomycin acts at an earlier stage of peptidoglycan synthesis, while Daptomycin disrupts the cell membrane's integrity. This mechanistic diversity is crucial for therapeutic strategy and managing resistance.
Experimental Protocols
The following is a representative protocol for the murine thigh infection model, a cornerstone for the in vivo evaluation of antibacterial agents.
Objective: To determine the in vivo efficacy of Ceftaroline compared to a vehicle control and/or comparator antibiotics against a specific MRSA strain.
Materials:
-
MRSA strain (e.g., USA300) cultured to mid-log phase.
-
Ceftaroline fosamil (prodrug), comparator agents (e.g., Vancomycin), and appropriate vehicles.
-
Sterile saline, isoflurane for anesthesia.
-
Tissue homogenizer, agar plates for bacterial enumeration.
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to achieve a neutrophil count of <100 cells/mm³.[13][14]
-
Infection: Animals are anesthetized, and each posterior thigh muscle is injected with 0.1 mL of a bacterial suspension containing a standardized inoculum (e.g., 10⁶ to 10⁷ CFU/mL) of the MRSA challenge strain.[14]
-
Baseline Bacterial Load: A control group of mice (n=2-3) is euthanized 2 hours post-infection. The thighs are aseptically removed, homogenized in sterile saline, and serially diluted for plating to determine the bacterial burden at the start of therapy.[5][14]
-
Drug Administration: Treatment groups receive subcutaneous or intravenous administrations of Ceftaroline, comparator drugs, or a vehicle control. Dosing regimens are designed to simulate human pharmacokinetic profiles.[9][12] For Ceftaroline, a regimen might be 50 mg/kg every 6 hours.[9]
-
Efficacy Assessment: At 24 hours post-initiation of therapy, all remaining mice are euthanized. Thighs are harvested, homogenized, and plated as in Step 3.
-
Data Analysis: Bacterial counts are expressed as log₁₀ CFU per gram of tissue. The efficacy of each treatment is calculated as the change in bacterial load (Δlog₁₀ CFU/g) from the 0-hour control group. Statistical analysis is performed to compare the activity between treatment arms.
This rigorous in vivo model provides compelling evidence that Ceftaroline's potent bactericidal activity against MRSA is directly linked to its pharmacodynamic target, PBP2a, demonstrating superior or non-inferior efficacy when compared to established anti-MRSA agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. nbt.nhs.uk [nbt.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. noblelifesci.com [noblelifesci.com]
comparative analysis of Ceftaroline binding to PBP2a from different MRSA clones
A deep dive into the binding dynamics of the fifth-generation cephalosporin, Ceftaroline, with its primary target in Methicillin-Resistant Staphylococcus aureus (MRSA), Penicillin-Binding Protein 2a (PBP2a), reveals a complex interplay of affinity, genetic variation, and emerging resistance. This guide provides a comparative analysis of Ceftaroline's binding to PBP2a from different MRSA clones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Ceftaroline has demonstrated potent activity against MRSA due to its high affinity for PBP2a, the enzyme responsible for methicillin resistance.[1][2][3][4][5] Unlike other β-lactam antibiotics, Ceftaroline can effectively inhibit PBP2a, leading to the disruption of cell wall synthesis and bacterial death.[1][4][6] However, the emergence of MRSA clones with reduced susceptibility to Ceftaroline, often associated with specific mutations in the mecA gene encoding PBP2a, necessitates a closer examination of these interactions.
Quantitative Analysis of Ceftaroline Binding and Activity
The binding affinity of Ceftaroline to PBP2a and its resulting antibacterial activity vary among different MRSA clones. This variation is often quantified by the 50% inhibitory concentration (IC50) and the Minimum Inhibitory Concentration (MIC).
PBP2a Binding Affinity (IC50)
The IC50 value represents the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 indicates a higher binding affinity. Ceftaroline consistently exhibits a significantly lower IC50 for PBP2a compared to other β-lactams.
| MRSA Strain/Clone | PBP2a IC50 (µg/mL) of Ceftaroline | Comparator β-Lactams IC50 (µg/mL) | Reference |
| Various MRSA strains | 0.01 - 1 | Up to >128 times higher for other agents | [1] |
| MRSA 67-0 | 0.16 | - | [7] |
| Wild-type PBP2a | 1.5 µM | - | [8] |
Note: IC50 values can vary based on experimental conditions, such as the growth phase of the bacteria from which membranes are isolated.[1][5]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical measure of a drug's potency.
| MRSA Clone(s) | Ceftaroline MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Observations | Reference |
| General MRSA isolates | 0.12 - 2 | 0.5 | 2 | - | [2] |
| Community-Acquired MRSA (CA-MRSA) | 0.25 - 1 | 0.5 | 0.5 | Highly active against CA-MRSA. | [9] |
| ST5, ST228, ST403, ST764 | 1 - 16 | - | - | Elevated MICs associated with PBP2a substitutions. | [2] |
| ST72, ST8, ST89, ST188, ST1 | 0.125 - 1 | - | - | Generally susceptible to Ceftaroline. | [2] |
| Isolates with PBP2a mutations (e.g., Y446N, E447K) | 4 to >32 | - | - | High-level resistance observed. | [8][10][11] |
| Various clinical isolates | 0.25 - 4 | 0.5 | 2 | 95.2% susceptible, 4.8% susceptible dose-dependent. | [12] |
The Role of PBP2a Mutations in Ceftaroline Resistance
The primary mechanism of reduced susceptibility and resistance to Ceftaroline in MRSA is the acquisition of amino acid substitutions in PBP2a. These mutations can occur in both the non-penicillin-binding domain (nPBD) and the penicillin-binding domain (PBD), also known as the transpeptidase domain.
Mutations in the nPBD, such as N146K and E150K, can disrupt the allosteric regulation of PBP2a, which is crucial for Ceftaroline's mechanism of action.[4][13] Ceftaroline binding to the allosteric site is thought to induce a conformational change that opens the active site for inhibition.[6][13]
Mutations within the PBD, particularly around the active site, such as Y446N and E447K, directly interfere with the binding of Ceftaroline.[2][6][14][15][16] The accumulation of mutations in both domains can lead to a stepwise increase in Ceftaroline MIC values.[2] For instance, the presence of both Y446N and E447K mutations has been linked to high-level Ceftaroline resistance (MIC > 32 mg/liter).[11]
Several studies have identified these resistance-conferring mutations in specific MRSA clones, most notably within clonal complex 5 (CC5), including ST5 and ST228.[2][16]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Ceftaroline binding to PBP2a.
Minimum Inhibitory Concentration (MIC) Determination
MICs for Ceftaroline and comparator agents are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: MRSA isolates are grown on an appropriate agar medium. Colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Preparation: Serial twofold dilutions of Ceftaroline are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: The prepared microdilution trays are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. E-tests, which involve placing a strip with a predefined gradient of antibiotic on an inoculated agar plate, are also commonly used for MIC determination.[12][17][18]
PBP2a Binding Affinity (IC50) Determination
The affinity of Ceftaroline for PBP2a is often measured using a competition assay with a fluorescently labeled penicillin, such as Bocillin FL.
-
Membrane Preparation: Crude cell membranes containing PBPs are isolated from MRSA strains grown to a specific phase (e.g., exponential or stationary).
-
Competition Assay: A fixed amount of the membrane preparation is incubated with varying concentrations of Ceftaroline for a defined period (e.g., 30 minutes at room temperature) to allow for binding to PBP2a.
-
Fluorescent Labeling: A saturating concentration of Bocillin FL is then added to the mixture and incubated for another period (e.g., 30 minutes). Bocillin FL will bind to any PBP2a active sites not occupied by Ceftaroline.
-
Detection and Quantification: The reaction is stopped, and the proteins are separated by SDS-PAGE. The fluorescently labeled PBP2a is visualized using a fluor imager. The intensity of the fluorescent band is quantified, and the IC50 value is calculated as the concentration of Ceftaroline that reduces the fluorescent signal by 50%.[7][8]
Visualizing the Landscape of Ceftaroline-PBP2a Interactions
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between MRSA clones, PBP2a mutations, and Ceftaroline susceptibility.
Caption: Workflow for characterizing Ceftaroline's interaction with MRSA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ceftaroline Resistance by Clone-Specific Polymorphism in Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. jmsskims.org [jmsskims.org]
- 13. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of Staphylococcus aureus isolates carrying different PBP2a alleles to develop resistance to ceftaroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ajol.info [ajol.info]
- 18. Evaluation of In-Vitro Activity of Ceftaroline Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Post-Antibiotic Effect of Ceftaroline and Other Cephalosporins
For Immediate Release
This guide provides a comparative assessment of the post-antibiotic effect (PAE) of Ceftaroline versus other cephalosporins, focusing on their activity against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. This effect allows for less frequent dosing intervals and can contribute to the overall clinical efficacy of an antibiotic. Ceftaroline, a fifth-generation cephalosporin, exhibits a notable PAE against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). This guide synthesizes available experimental data to compare the PAE of Ceftaroline with other cephalosporins, providing insights into their persistent antibacterial activity.
Data Presentation: Post-Antibiotic Effect (PAE) of Cephalosporins
The following tables summarize the in vitro post-antibiotic effect of Ceftaroline and other selected cephalosporins against Staphylococcus aureus and Streptococcus pneumoniae. It is important to note that direct comparative studies under identical conditions are limited, and variations in experimental methodologies can influence PAE duration.
Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus
| Cephalosporin | Strain | Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) |
| Ceftaroline | Methicillin-Susceptible S. aureus (MSSA) | 10 | 2 | 0.8 - 1.6 |
| Ceftaroline | Methicillin-Resistant S. aureus (MRSA) | 10 | 2 | 0.7 - 2.2 |
| Ceftriaxone | S. aureus | Not Specified | Not Specified | Generally low to moderate |
| Cefepime | Methicillin-Susceptible S. aureus (MSSA) | 4-256 | Not Specified | > 1 |
| Ceftazidime | S. aureus | Not Specified | Not Specified | Less active against S. aureus |
Table 2: Post-Antibiotic Effect (PAE) against Streptococcus pneumoniae
| Cephalosporin | Strain | Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) |
| Ceftaroline | Penicillin-Susceptible & Resistant | 10 | 2 | 0.8 - 1.8 |
| Ceftriaxone | S. pneumoniae | Not Specified | Not Specified | Generally low to moderate |
| Cefepime | Penicillin-Susceptible & Resistant | 4-256 | Not Specified | > 1 |
| Ceftazidime | S. pneumoniae | Not Specified | Not Specified | Not typically active |
Experimental Protocols
The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. Below is a detailed methodology synthesized from established protocols for determining the PAE.[1]
Objective: To determine the in vitro post-antibiotic effect of a test cephalosporin against a specific bacterial strain.
Materials:
-
Test cephalosporin
-
Bacterial isolate (e.g., Staphylococcus aureus ATCC 29213)
-
M Mueller-Hinton Broth (MHB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator (37°C)
-
Centrifuge
-
Colony counter
Procedure:
-
Preparation of Inoculum:
-
A single colony of the test organism is inoculated into MHB and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh, pre-warmed MHB to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL. The optical density (OD) at 600 nm is used to estimate the bacterial concentration.
-
-
Antibiotic Exposure:
-
The bacterial culture is divided into two sets of tubes: test and control.
-
The test cephalosporin is added to the "test" tubes at a concentration of 10x the Minimum Inhibitory Concentration (MIC).
-
The "control" tubes receive no antibiotic.
-
Both sets of tubes are incubated for a defined period, typically 1 to 2 hours, at 37°C with shaking.
-
-
Antibiotic Removal:
-
After the exposure period, the antibiotic is removed from the test cultures. This is typically achieved by a 1:1000 dilution in fresh, pre-warmed MHB or by centrifugation.
-
For centrifugation, the cultures are centrifuged at a speed sufficient to pellet the bacteria (e.g., 4000 rpm for 10 minutes). The supernatant containing the antibiotic is discarded, and the bacterial pellet is washed twice with sterile PBS before being resuspended in fresh, pre-warmed MHB.
-
The control culture is subjected to the same dilution or washing procedure.
-
-
Monitoring of Bacterial Regrowth:
-
Immediately after antibiotic removal (time zero), and at hourly intervals thereafter, samples are taken from both the test and control cultures.
-
Viable bacterial counts (CFU/mL) are determined for each sample by serial dilution and plating on appropriate agar plates.
-
The plates are incubated overnight at 37°C, and colonies are counted.
-
-
Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 (a tenfold increase) from the count immediately after antibiotic removal.
-
C is the time required for the viable count of the control culture to increase by 1 log10 from the count at time zero.
-
-
Visualizations
Mechanism of Action of Cephalosporins
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.
References
Validation of a Murine Pneumonia Model for Efficacy Testing of Ceftaroline
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of Ceftaroline in a validated murine pneumonia model, supported by experimental data. It is intended for researchers, scientists, and professionals involved in the development of novel antimicrobial agents. The data presented herein demonstrates the utility of this model for assessing the efficacy of new antibiotics against key respiratory pathogens.
Comparative Efficacy of Ceftaroline
Ceftaroline, a fifth-generation cephalosporin, has demonstrated potent bactericidal activity against a broad spectrum of pathogens that cause community-acquired pneumonia (CAP), including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[1][2][3] Its efficacy has been established in various preclinical models, including the neutropenic murine pneumonia model, which is a cornerstone for evaluating antimicrobial agents.
Efficacy Against Staphylococcus aureus (MRSA)
In a neutropenic murine pneumonia model, Ceftaroline has shown significant efficacy against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA.[4][5] Studies have demonstrated a dose-dependent reduction in bacterial load in the lungs of infected mice. When administered in a human-simulated regimen (equivalent to 600 mg intravenously every 12 hours), Ceftaroline achieved a significant reduction in bacterial counts, often exceeding a 1-log10 CFU decrease, against a range of MRSA isolates with varying minimum inhibitory concentrations (MICs).[4][5]
| Organism | Treatment Group | Mean Log10 CFU/lung Reduction (vs. 0h control) | Reference |
| MRSA (various strains) | Ceftaroline (human-simulated regimen) | 0.64 to 1.95 | [4][5] |
| MRSA | Vancomycin | No effect | [1] |
| MRSA | Linezolid | No effect | [1] |
Efficacy Against Streptococcus pneumoniae
Ceftaroline is highly active against Streptococcus pneumoniae, including strains resistant to penicillin and other cephalosporins.[2][6][7][8][9] In preclinical pneumonia models, Ceftaroline has demonstrated superiority over other beta-lactams. For instance, in a rabbit pneumonia model using simulated human dosing, Ceftaroline was highly effective against penicillin-susceptible, -intermediate, and -resistant S. pneumoniae strains.[2]
| Organism | Treatment Group | Outcome | Reference |
| Penicillin-Resistant S. pneumoniae | Ceftaroline | Highly active | [2] |
| Penicillin-Resistant S. pneumoniae | Ceftriaxone | Less effective than Ceftaroline | [2] |
Experimental Protocols
The validation of Ceftaroline's efficacy relies on robust and reproducible experimental models. Below are the detailed methodologies for the key experiments cited.
Neutropenic Murine Pneumonia Model for S. aureus
-
Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are infected intranasally with a clinical isolate of MRSA.
-
Treatment: Treatment with Ceftaroline fosamil (the prodrug of Ceftaroline) is initiated 2 hours post-infection. The dosing regimen is designed to simulate human plasma concentrations.
-
Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and their lungs are harvested for bacterial enumeration (CFU counts).
-
Pharmacokinetics: Satellite groups of animals are used to determine the pharmacokinetic profile of Ceftaroline in both serum and epithelial lining fluid (ELF).
Rabbit Pneumonia Model for S. pneumoniae
-
Animal Model: Immunocompetent New Zealand White rabbits are used.
-
Infection: Pneumonia is induced by direct intrabronchial inoculation of a penicillin-resistant strain of S. pneumoniae.
-
Treatment: A 48-hour simulated human dose regimen of Ceftaroline or a comparator antibiotic is administered intravenously.
-
Endpoint: Bacterial counts in the lungs and spleen are determined at the end of the treatment period.
Visualizing Experimental and Molecular Pathways
To further elucidate the experimental workflow and the mechanism of action of Ceftaroline, the following diagrams are provided.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline versus Ceftriaxone in a Highly Penicillin-Resistant Pneumococcal Pneumonia Rabbit Model Using Simulated Human Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ceftaroline: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Ceftaroline Tested against Drug-Resistant Subsets of Streptococcus pneumoniae from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the Use of Ceftaroline in the Treatment of Streptococcus pneumoniae Meningitis with Reference to Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftaroline Activity Against Multidrug-Resistant Streptococcus pneumoniae from U.S. Medical Centers (2014) and Molecular Characterization of a Single Ceftaroline Nonsusceptible Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
Global Surveillance of Ceftaroline: A Comparative Analysis of In Vitro Activity Against Clinical Isolates from Diverse Geographic Regions
A comprehensive review of major surveillance studies reveals that ceftaroline maintains potent in vitro activity against key Gram-positive and select Gram-negative clinical isolates across various global regions. However, notable regional variations in susceptibility patterns, particularly among MRSA and ESBL-negative Enterobacterales, underscore the critical need for ongoing antimicrobial resistance monitoring.
Ceftaroline, a fifth-generation cephalosporin, is distinguished by its broad spectrum of activity, which includes methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of its in vitro efficacy against a range of clinical isolates collected from distinct geographic locales, including North America, Europe, the Asia-Pacific (APAC) region, Latin America (LATAM), and Africa/Middle East (AfME). The data presented is collated from extensive surveillance programs, primarily the Antimicrobial Testing Leadership and Surveillance (ATLAS) program.
Comparative In Vitro Activity of Ceftaroline
The following tables summarize the in vitro activity of ceftaroline against key clinical isolates, presenting Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as susceptibility rates.
Gram-Positive Isolates
Ceftaroline consistently demonstrates high potency against Gram-positive organisms, including multi-drug resistant strains.
Table 1: In Vitro Activity of Ceftaroline against Staphylococcus aureus
| Geographic Region | Isolate Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Global | MSSA | 0.25 | 0.25 | 100 |
| MRSA | 0.5 | 2 | 89.8 | |
| Europe | MSSA | 0.25 | 0.25 | 100 |
| MRSA | 0.5 | 1 | 88.7 - 96.5 | |
| North America | MSSA | 0.25 | 0.25 | 100 |
| MRSA | 0.5 | 1 | >98.4 | |
| Asia-Pacific | MSSA | 0.25 | 0.25 | 100 |
| MRSA | 1 | 2 | 59.5 - 89.5 | |
| Latin America | MSSA | 0.25 | 0.25 | 100 |
| MRSA | 0.5 | 2 | 66.2 - 93.7 | |
| Africa/Middle East | MSSA | 0.25 | 0.25 | 100 |
| MRSA | 0.5 | 1 | 87.8 - 93.7 |
Data compiled from multiple surveillance studies including the ATLAS program (2012-2020).[1][2][3][4][5]
Notably, all methicillin-susceptible Staphylococcus aureus (MSSA) isolates globally were found to be susceptible to ceftaroline.[1][2][3] While ceftaroline demonstrates good activity against MRSA worldwide, with a global susceptibility rate of 89.8%, regional variations are evident.[2][6][[“]][8][9] The Asia-Pacific and Latin American regions have shown slightly lower susceptibility rates for MRSA compared to Europe and North America.[4][5]
Table 2: In Vitro Activity of Ceftaroline against Streptococcus pneumoniae
| Geographic Region | Isolate Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Global | All Isolates | ≤0.008 - 0.015 | 0.12 - 0.25 | ≥99.9 |
| Europe | All Isolates | ≤0.008 | 0.12 | 100 |
| North America | All Isolates | ≤0.015 | 0.12 | 100 |
| Asia-Pacific | All Isolates | 0.015 | 0.25 | ~85.3 (Ceftriaxone Susc.)* |
| Latin America | All Isolates | 0.015 | 0.12 | >90 |
*Ceftaroline susceptibility data for S. pneumoniae in APAC was not explicitly detailed in all reviewed sources, ceftriaxone susceptibility is provided as a comparator from one study.[10]
Ceftaroline exhibits potent activity against Streptococcus pneumoniae, including penicillin-resistant strains.[2] Its activity is reported to be 8- to 16-fold greater than that of ceftriaxone against this pathogen.[4][11]
Table 3: In Vitro Activity of Ceftaroline against β-hemolytic streptococci
| Geographic Region | Organism | MIC₉₀ (mg/L) |
| Global | S. pyogenes | 0.008 |
| S. agalactiae | 0.015 - 0.03 | |
| S. dysgalactiae | 0.008 - 0.015 |
Data from the ATLAS program (2019-2020).[1][12]
Ceftaroline demonstrates very potent in vitro activity against β-hemolytic streptococci across all studied regions.[1][12]
Gram-Negative Isolates
Ceftaroline's activity against Gram-negative bacteria is generally limited to Enterobacterales that do not produce extended-spectrum β-lactamases (ESBLs).
Table 4: In Vitro Activity of Ceftaroline against ESBL-Negative Enterobacterales
| Geographic Region | Organism | Susceptibility (%) |
| Global | Escherichia coli | 89.7 - 93.2 |
| Klebsiella pneumoniae | 78.4 - 83.2 | |
| Klebsiella oxytoca | 76.3 - 95.5 | |
| Europe | E. coli | 91.5 |
| K. pneumoniae | 78.4 | |
| K. oxytoca | 93.5 | |
| Asia-Pacific | E. coli | 67.0 |
| K. pneumoniae | 82.8 | |
| K. oxytoca | 76.3 | |
| Latin America | E. coli | 89.7 |
| K. pneumoniae | 81.3 | |
| K. oxytoca | 88.2 | |
| Africa/Middle East | E. coli | 91.0 |
| K. pneumoniae | 83.2 | |
| K. oxytoca | 95.0 |
Data compiled from multiple surveillance studies including the ATLAS program (2015-2020).[1][3]
Susceptibility of ESBL-negative E. coli to ceftaroline is generally high, although lower rates have been observed in the Asia-Pacific region.[3] For ESBL-negative K. pneumoniae and K. oxytoca, susceptibility rates show more pronounced regional variations.[1][3]
Experimental Protocols
The data presented in this guide is predominantly derived from large-scale surveillance studies that employ standardized methodologies.
Bacterial Isolate Collection and Identification: Clinical isolates were collected from patients with various infections, including skin and soft tissue infections, bloodstream infections, and respiratory tract infections, from participating medical centers across the globe.[1][2][3][4] Isolates were shipped to a central laboratory for species confirmation, often using MALDI-TOF mass spectrometry.[13]
Antimicrobial Susceptibility Testing: The in vitro activity of ceftaroline and comparator agents was determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][6][[“]] Minimum inhibitory concentrations (MICs) were determined, and isolates were categorized as susceptible, intermediate, or resistant based on the respective breakpoints provided by these organizations.[1][2][3] For S. aureus, methicillin resistance was typically determined using the oxacillin MIC method.[2]
Visualizing the Workflow
The following diagram illustrates the generalized workflow for the antimicrobial susceptibility testing of clinical isolates as described in the cited surveillance studies.
Caption: Generalized workflow for antimicrobial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of ceftaroline and comparators against bacterial isolates collected globally from patients with skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activity Of Ceftaroline And Comparators Against Staphylococcus aureus Isolates: Results From 6 Years Of The ATLAS Program (2012 To 2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Activity of Ceftaroline and Comparators against Bacterial Isolates Collected Globally from Patients with Skin and Soft Tissue Infections: ATLAS Program 2019-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. in-vitro-activity-of-ceftaroline-and-comparators-against-bacterial-isolates-collected-globally-from-patients-with-skin-infections - Ask this paper | Bohrium [bohrium.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
